Gpr88-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N4O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(2-benzylanilino)-2-(cyclohexylmethylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C25H28N4O2/c30-24(31)21-17-27-25(26-16-19-11-5-2-6-12-19)29-23(21)28-22-14-8-7-13-20(22)15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,17,19H,2,5-6,11-12,15-16H2,(H,30,31)(H2,26,27,28,29) |
InChI Key |
XZFTUBCGJFWCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=NC=C(C(=N2)NC3=CC=CC=C3CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gpr88-IN-1: A Technical Guide to its Presumed Mechanism of Action
Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action, quantitative data (e.g., IC50, Ki), or detailed experimental characterization of the compound known as Gpr88-IN-1. Commercial suppliers list it as a GPR88 inhibitor intended for research purposes.[1][2][3][4] This guide, therefore, provides a comprehensive overview of the established signaling pathway of the G protein-coupled receptor 88 (GPR88) and outlines the standard methodologies and theoretical framework that would be employed to characterize a putative inhibitor like this compound.
Introduction to GPR88
G protein-coupled receptor 88 (GPR88) is a Class A orphan GPCR, meaning its endogenous ligand has not yet been identified.[3][5] It is predominantly expressed in the striatum region of the brain, a critical hub for motor control, cognition, and reward processing.[5] This specific localization has implicated GPR88 in a variety of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction, making it a compelling target for therapeutic development.[5][6]
The GPR88 Signaling Pathway
The primary signaling mechanism of GPR88 involves its coupling to inhibitory G proteins of the Gαi/o family.[5] Upon activation, GPR88 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and function.
Beyond this canonical pathway, GPR88 is also known to physically interact with and modulate the signaling of other GPCRs, such as opioid and dopamine receptors.[7] This "buffering" role adds another layer of complexity to its function, as it can dampen the signaling of other receptor systems in the striatum.
Characterizing a GPR88 Inhibitor: A Hypothetical Framework for this compound
An inhibitor of GPR88 would be expected to counteract the receptor's basal or agonist-induced activity. This could occur through several mechanisms, such as competitive antagonism (binding to the same site as an agonist), non-competitive antagonism (binding to an allosteric site), or inverse agonism (reducing the constitutive, ligand-independent activity of the receptor).
Quantitative Data for Known GPR88 Agonists
While no potency data is available for this compound, the potencies of several well-characterized synthetic agonists provide a benchmark for GPR88-ligand interactions. This data is typically determined using in vitro functional assays.
| Compound Name | Compound Type | Assay Type | EC₅₀ (nM) | Reference Cell Line |
| 2-PCCA hydrochloride | Agonist | cAMP Inhibition | 116 | HEK293 |
| (1R,2R)-2-PCCA | Agonist | cAMP Inhibition | 3 | Cell-free assay |
| RTI-13951-33 | Agonist | cAMP Inhibition | 25 | CHO-K1 |
| RTI-122 | Agonist | cAMP Inhibition | 11 | Not Specified |
| GPR88 agonist 3 | Agonist | cAMP Inhibition | 204 | Not Specified |
Table 1: Summary of reported in vitro potencies for select GPR88 agonists. EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response.[3]
Experimental Protocols for Inhibitor Characterization
To define the mechanism of action of a putative inhibitor like this compound, a series of established GPCR assays would be performed.
3.2.1 cAMP Functional Assay (Antagonist Mode)
This is the most direct method to measure the inhibition of GPR88's primary signaling output.
-
Objective: To determine if this compound can block the cAMP reduction induced by a known GPR88 agonist (e.g., RTI-13951-33).
-
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human or rat GPR88 are cultured to confluence in appropriate media (e.g., DMEM/F12 with 10% FBS and a selection antibiotic like puromycin).
-
Assay Preparation: Cells are harvested and seeded into 384-well plates.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: A fixed concentration of a GPR88 agonist (typically at its EC₈₀) is added to the wells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
Detection: After incubation, intracellular cAMP levels are measured using a detection kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
-
Data Analysis: The ability of this compound to reverse the agonist-induced drop in the FRET signal is measured, and an IC₅₀ value (the concentration of inhibitor that blocks 50% of the agonist response) is calculated.
-
3.2.2 [³⁵S]GTPγS Binding Assay
This assay provides a more proximal measure of G protein activation.
-
Objective: To determine if this compound prevents agonist-induced G protein activation.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing GPR88 or from striatal tissue of wild-type mice.
-
Binding Reaction: Membranes are incubated with a GPR88 agonist, varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: A successful inhibitor will reduce the agonist-stimulated increase in [³⁵S]GTPγS binding.
-
3.2.3 Calcium Mobilization Assay (for High-Throughput Screening)
While GPR88 is Gαi/o-coupled and does not naturally signal through calcium, cell lines can be engineered to co-express a promiscuous G protein (like Gαqi5) that redirects the signal to the calcium pathway, which is amenable to high-throughput screening.
-
Objective: To rapidly screen for compounds that block GPR88 activation.
-
Methodology:
-
Cell Line: A CHO cell line stably co-expressing GPR88 and a promiscuous G protein (e.g., Gαqi5) is used.[8]
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Screening: this compound (and other test compounds) are added, followed by a GPR88 agonist.
-
Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader.
-
Analysis: Hits are identified as compounds that prevent the agonist-induced calcium flux.
-
Presumed Inhibitory Mechanism of this compound
Assuming this compound acts as a competitive antagonist, its primary mechanism would be to occupy the same binding site on the GPR88 receptor as a synthetic agonist or the yet-to-be-discovered endogenous ligand. By doing so, it would prevent the receptor from adopting its active conformation, thereby blocking the dissociation of the Gαi/o subunit and the subsequent inhibition of adenylyl cyclase. This would leave the cAMP signaling pathway at its basal, unstimulated level.
Conclusion
This compound is commercially available as a GPR88 inhibitor, yet it lacks a publically accessible portfolio of scientific data to confirm its mechanism and potency. The technical framework presented here, based on the established pharmacology of GPR88 and standard practices in GPCR drug discovery, provides a robust roadmap for the thorough characterization of this and other novel GPR88 modulators. Such studies are essential to validate these tool compounds and unlock the full therapeutic potential of targeting the GPR88 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sanbio.nl [sanbio.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GPR | 714265-50-6 | Invivochem [invivochem.com]
- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
GPR88 Ligands: A Technical Overview of Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
GPR88, an orphan GPCR predominantly expressed in the striatum, has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3][4] The development of potent and selective ligands for GPR88 is crucial for elucidating its physiological functions and for advancing novel therapeutic strategies.
Quantitative Data of GPR88 Agonists
The following tables summarize the in vitro potencies of representative GPR88 agonists from different chemical scaffolds. These compounds have been pivotal in characterizing the pharmacology of the receptor.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| 2-PCCA Analogues | ||||
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1 | [3] |
| (±)-1 (racemate of 2-PCCA) | cAMP Functional Assay | HEK293T/GPR88 | 877 | [3] |
| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 | [3] |
| RTI-13951-33 | ||||
| RTI-13951-33 | cAMP Functional Assay | - | 25 | [5] |
| Phenylglycinol Derivatives | ||||
| Compound 6 | [35S]GTPγS Binding Assay | Striatal Membranes | - | [4] |
Table 1: In Vitro Potency of Selected GPR88 Agonists.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key experiments used in the characterization of GPR88 ligands.
1. cAMP Accumulation Assay
This assay is a cornerstone for determining the functional activity of GPR88 agonists, as the receptor is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with a plasmid encoding human GPR88. For stable cell lines, selection with an appropriate antibiotic (e.g., G418) is performed.
-
-
Assay Procedure (using a LANCE TR-FRET Assay):
-
Cells are harvested and seeded into 384-well plates.
-
Cells are stimulated with a known adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of the test compound (GPR88 agonist).
-
The reaction is incubated at room temperature for a specified time (e.g., 30 minutes).
-
Lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer is added.
-
After incubation, the TR-FRET signal is measured using a plate reader. The signal is inversely proportional to the intracellular cAMP concentration.
-
EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[4]
-
2. [35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR agonist and is a valuable tool for confirming the Gαi/o coupling of GPR88.
-
Membrane Preparation:
-
Striatal tissue from wild-type and GPR88 knockout mice is homogenized in ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a Bradford assay.
-
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of the GPR88 agonist in the presence of GDP and [35S]GTPγS.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.
-
The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
-
EC50 and Bmax values are determined from the concentration-response curves.[6]
-
Signaling Pathways and Experimental Workflows
GPR88 Signaling Pathway
GPR88 activation by an agonist leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels through its coupling to Gαi/o proteins. This signaling cascade is a key mechanism by which GPR88 modulates neuronal excitability.
GPR88 Signaling Cascade.
General Workflow for GPR88 Agonist Discovery and Characterization
The discovery and validation of novel GPR88 agonists typically follow a multi-step process, from initial screening to in vivo testing.
Experimental workflow for GPR88 agonist development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
GPR88 Target Engagement and Ligand Binding: A Technical Guide
Disclaimer: The initial topic of this guide was "Gpr88-IN-1 target engagement and binding site." However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological data for a compound designated "this compound." While listed by some chemical suppliers as a GPR88 inhibitor, there is no published data to characterize its binding affinity, potency, or mechanism of action.[1] This guide has therefore been broadened to focus on the well-characterized target engagement and binding sites of the G protein-coupled receptor 88 (GPR88), utilizing data from extensively studied tool compounds.
Executive Summary
G protein-coupled receptor 88 (GPR88) is a class A orphan GPCR predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward.[2] Its association with neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and addiction, has positioned it as a promising therapeutic target.[3] GPR88 canonically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Recent breakthroughs in structural biology have provided unprecedented insights into GPR88's activation and ligand binding, revealing a novel allosteric binding site that is crucial for the action of known synthetic agonists. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular mechanisms governing ligand interaction with GPR88.
Quantitative Data on GPR88 Ligands
The following tables summarize the in vitro potency and binding affinity for well-characterized synthetic agonists of GPR88. These compounds have been instrumental in elucidating the receptor's function.
Table 1: Functional Potency (EC₅₀) of GPR88 Agonists in cAMP Assays
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference(s) |
| (1R,2R)-2-PCCA | HEK293 (stable) | GloSensor cAMP | 603 | [2] |
| CHO (stable) | LANCE cAMP | 56 | [2][4] | |
| HEK293T | HTRF cAMP | 3.1 | [2] | |
| (±)-2-PCCA | HEK293 (stable) | GloSensor cAMP | 911 | [2] |
| CHO (stable) | LANCE cAMP | 116 | [1][2] | |
| RTI-13951-33 | CHO (stable) | cAMP Functional Assay | 25 - 45 | [1][5] |
| RTI-122 | CHO | TR-FRET cAMP | 11 | [1][6] |
| 2-AMPP | N/A | cAMP Assay | 304 | [5] |
Table 2: Binding Affinity (Kᵢ / Kₑ) of GPR88 Ligands
| Compound | Radioligand | Membrane Source | Assay Type | Kᵢ / Kₑ (nM) | Reference(s) |
| [³H]RTI-33 | N/A | PPLS-HA-hGPR88-CHO | Saturation Binding | 85 (Kₑ) | [5] |
| RTI-13951-33 | [³H]RTI-33 | PPLS-HA-hGPR88-CHO | Competition Binding | 224 (Kᵢ) | [5] |
| (1R,2R)-2-PCCA | [³H]RTI-33 | PPLS-HA-hGPR88-CHO | Competition Binding | 277 (Kᵢ) | [5] |
| (1S,2S)-2-PCCA | [³H]RTI-33 | PPLS-HA-hGPR88-CHO | Competition Binding | 487 (Kᵢ) | [5] |
| 2-AMPP | [³H]RTI-33 | PPLS-HA-hGPR88-CHO | Competition Binding | 219 (Kᵢ) | [5] |
GPR88 Binding Sites and Mechanism of Action
Contrary to initial assumptions based on homology modeling, recent cryogenic electron microscopy (cryo-EM) studies of the GPR88-Gαi1 complex have revealed that the synthetic agonist (1R,2R)-2-PCCA functions as an ago-allosteric modulator .[7][8]
The Allosteric Binding Site
The primary binding site for 2-PCCA is not the canonical orthosteric pocket within the transmembrane helices, but a novel allosteric pocket located on the intracellular side of the receptor. This pocket is formed at the interface of GPR88 and the Gαi1 protein, specifically by the cytoplasmic ends of transmembrane segments (TMs) TM5 , TM6 , and the C-terminus of the α5 helix of the Gαi1 subunit .[5][7][8] Binding of the agonist to this site directly stabilizes the active GPR88-G protein complex, enhancing signal transduction. Mutagenesis studies have confirmed that hydrophobic residues within this pocket, such as L209, V216, V219, and L287, are critical for agonist function.[3]
The Putative Orthosteric Site
The same cryo-EM studies also identified an unassigned electron density in the canonical orthosteric pocket, located more extracellularly between TM3, TM4, TM5, and TM7.[7][9] This suggests the existence of a binding site for a yet-to-be-identified endogenous ligand. The presence of two distinct sites opens the possibility for complex regulation of GPR88 by both endogenous molecules and allosteric modulators.
GPR88 Signaling Pathway
GPR88 activation by an agonist leads to a canonical Gαi/o-mediated signaling cascade. The activated Gαi subunit inhibits adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. This decrease in intracellular cAMP concentration modulates the activity of downstream effectors like Protein Kinase A (PKA), impacting gene transcription and neuronal excitability.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
A Technical Guide to the In Vitro Investigation of GPR88 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro methodologies for the identification and characterization of inhibitors targeting the G protein-coupled receptor 88 (GPR88). Given the nascent stage of GPR88 inhibitor discovery, this document focuses on the foundational assays and workflows required to prosecute a successful inhibitor screening campaign and characterize lead compounds.
Introduction to GPR88
G protein-coupled receptor 88 (GPR88) is a Class A orphan GPCR predominantly expressed in the striatum region of the brain, including the caudate putamen and nucleus accumbens.[1][2][3] Its localization in brain circuits critical for motor control, cognition, and reward processing has implicated GPR88 as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3][4]
The endogenous ligand for GPR88 remains unknown.[1] However, the development of synthetic agonists has been crucial in elucidating its primary signaling mechanism.[3] While a compound designated "GPR88-IN-1" is commercially listed as an inhibitor, detailed characterization data is not yet publicly available.[1] Therefore, robust in vitro platforms are essential for discovering and validating novel GPR88 inhibitors, which would serve as invaluable tools for both basic research and therapeutic development.
GPR88 Signaling Pathways
GPR88 canonically couples to the Gαi/o family of G proteins.[3][5] Upon activation, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing cellular function.
Furthermore, emerging evidence suggests GPR88 can modulate the signaling of other GPCRs, including opioid receptors, by forming heteromers or through other mechanisms, thereby blunting their G protein-dependent signaling and β-arrestin recruitment.[6][7] An inhibitor of GPR88 could therefore not only block its intrinsic signaling but also disinhibit the signaling of other receptors, adding a layer of complexity and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GPR88-IN-1 and its Impact on Striatal Neurons: A Technical Guide on GPR88 Modulation
Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the compound "Gpr88-IN-1." While listed as a GPR88 inhibitor by commercial suppliers, no peer-reviewed studies detailing its pharmacological properties, mechanism of action, or effects on striatal neurons have been published. Therefore, this document will provide an in-depth overview of the effects of GPR88 modulation in striatal neurons, drawing on the extensive research from genetic knockout studies and the application of GPR88 agonists. This will serve as a foundational guide for researchers interested in the therapeutic potential of targeting this orphan receptor.
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key component of the basal ganglia that governs motor control, reward, and cognition.[1][2] Its high expression in both direct and indirect pathway medium spiny neurons (MSNs) positions it as a critical regulator of striatal output.[1][2] GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2] This intrinsic inhibitory nature of GPR88 signaling has significant implications for neuronal excitability and neurotransmission.
Quantitative Effects of GPR88 Modulation on Striatal Function
The following tables summarize the key quantitative findings from studies involving GPR88 knockout mice and the application of GPR88 agonists. These data provide insights into the likely consequences of GPR88 inhibition by a compound like this compound.
Table 1: Effects of GPR88 Knockout on Striatal Neurons and Behavior
| Parameter | Observation in Gpr88 KO Mice | Reference |
| Neuronal Activity | ||
| MSN Firing Rate | Increased in vivo | [1][3] |
| Glutamatergic Excitation | Increased | [1][3] |
| GABAergic Inhibition | Reduced | [1][3] |
| Receptor Signaling | ||
| δ- and μ-Opioid Receptor G Protein Coupling | Increased in striatal membranes | [4] |
| D2 Dopamine Receptor Sensitivity | Increased | [3] |
| Behavioral Outcomes | ||
| Locomotor Activity | Increased | [3] |
| Motor Coordination | Impaired | [5] |
| Cued-Based Learning | Impaired | [5] |
| Anxiety-Like Behavior | Reduced | [4] |
Table 2: Effects of GPR88 Agonists on Cellular and Behavioral Readouts
| Compound | Assay | Effect | EC50 | Reference |
| RTI-13951-33 | cAMP accumulation in recombinant cells | Inhibition | 25 nM | [6] |
| 2-PCCA | cAMP accumulation in HEK293 cells | Inhibition | 116 nM | [6] |
| RTI-13951-33 | Alcohol Drinking (in vivo) | Reduction | - | [6] |
| Compound 19 | Morphine-induced Locomotion (in vivo) | Inhibition | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate GPR88 function in striatal neurons.
In Vivo Electrophysiology in Gpr88 Knockout Mice
-
Objective: To measure the firing rate of medium spiny neurons (MSNs) in awake, behaving Gpr88 knockout and wild-type mice.
-
Methodology:
-
Animal Model: Adult male Gpr88 knockout mice and wild-type littermates are used.
-
Surgical Implantation: Mice are anesthetized, and a microdrive array with single-unit recording electrodes is surgically implanted, targeting the dorsal striatum.
-
Electrophysiological Recording: Following a recovery period, neuronal activity is recorded while the mice are in their home cage or performing behavioral tasks.
-
Data Analysis: Spike sorting is performed to isolate individual neuron activity. The firing rates and patterns (e.g., bursting) of putative MSNs are then compared between genotypes.[3]
-
cAMP Accumulation Assay for GPR88 Agonists
-
Objective: To determine the potency and efficacy of GPR88 agonists in vitro.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding human GPR88.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
A Gαs-coupled receptor agonist (e.g., isoproterenol) is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Varying concentrations of the GPR88 agonist are then added.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
-
Data Analysis: The concentration-response curve for the GPR88 agonist is plotted, and the EC50 value (the concentration that produces 50% of the maximal inhibition) is calculated.[5]
-
Behavioral Assay: Locomotor Activity
-
Objective: To assess the impact of GPR88 modulation on spontaneous and drug-induced locomotor activity.
-
Methodology:
-
Animal Model: Gpr88 knockout mice or wild-type mice treated with a GPR88 modulator.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
-
Procedure:
-
Mice are placed individually into the open-field arenas.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
For drug-induced locomotor studies, mice are first habituated to the arena, then administered the drug (e.g., amphetamine, morphine, or a GPR88 agonist) and their activity is recorded.
-
-
Data Analysis: Locomotor parameters are compared between different treatment groups or genotypes.[1][3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to GPR88 in striatal neurons.
References
- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for GPR88-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum region of the brain.[1][2] Its exclusive expression in the brain, particularly in medium spiny neurons, suggests a significant role in regulating motor control, cognition, and reward-based learning.[1][3] GPR88 is considered a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction.[1][4] The receptor primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] GPR88-IN-1 is an inhibitory molecule used in the research of GPR88-related central diseases.[6] This document provides detailed protocols for in vitro assays to characterize the activity of GPR88 inhibitors like this compound.
Signaling Pathway of GPR88
GPR88 activation by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a reduction in cAMP production.[4][5] This inhibitory effect on cAMP signaling is a key functional readout for GPR88 activity. Additionally, GPR88 has been shown to interact with other GPCRs, such as opioid receptors, and can modulate their signaling pathways, including G protein-dependent and β-arrestin-dependent pathways.[7][8][9]
Caption: GPR88 Signaling Pathway.
Key In Vitro Assays for this compound
Several in vitro assays can be employed to characterize the inhibitory activity of this compound. These assays are designed to measure the compound's effect on the GPR88 signaling pathway.
cAMP Measurement Assay
This is the most direct functional assay for GPR88, as the receptor's activation leads to a decrease in cAMP levels. The potency of an inhibitor like this compound can be determined by its ability to counteract the effect of a known GPR88 agonist.
Principle: The assay measures the intracellular concentration of cAMP in cells expressing GPR88. In the presence of a GPR88 agonist, cAMP levels are reduced. An inhibitor will reverse this reduction in a dose-dependent manner.
Experimental Workflow:
Caption: cAMP Measurement Assay Workflow.
Detailed Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR88 in appropriate media.
-
Cell Seeding: Seed the cells into 384-well white assay plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of a known GPR88 agonist (e.g., 2-PCCA) at its EC80 concentration and a forskolin solution (to stimulate adenylyl cyclase).
-
Assay Procedure:
-
Remove culture media from the cells.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Add the agonist/forskolin mixture to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF cAMP assay kit) according to the manufacturer's instructions.
-
Data Analysis: Plot the data as the percentage of inhibition versus the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR88 receptor, which is another hallmark of GPCR activation.
Principle: Upon agonist binding, GPR88 is phosphorylated, leading to the recruitment of β-arrestin. This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET). An inhibitor will block this agonist-induced recruitment.
Experimental Workflow:
Caption: β-Arrestin Recruitment Assay Workflow.
Detailed Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR88 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
Cell Seeding: 24-48 hours post-transfection, seed the cells into 96-well white plates.
-
Assay Procedure:
-
Add the Rluc substrate (e.g., coelenterazine h) to the cells.
-
Add serial dilutions of this compound.
-
Add a GPR88 agonist at its EC80 concentration.
-
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (typically ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the inhibitor concentration to determine the IC50.
Calcium Mobilization Assay
This assay is an alternative functional readout that can be engineered for Gαi-coupled receptors like GPR88.
Principle: By co-expressing a promiscuous G protein such as Gαqi5, the Gαi-mediated signal of GPR88 can be redirected to the Gαq pathway, leading to an increase in intracellular calcium upon receptor activation.[10] An inhibitor will block this agonist-induced calcium flux.
Experimental Workflow:
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Gpr88-IN-1 in Animal Models of Alcoholism
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The orphan G protein-coupled receptor GPR88 has emerged as a promising therapeutic target for alcohol use disorder (AUD).[1][2][3] It is highly expressed in the striatum, a key brain region involved in reward, motivation, and addiction.[1][2] Preclinical studies using genetic knockout models and novel pharmacological agents have demonstrated a significant role for GPR88 in modulating alcohol-related behaviors. Gpr88 knockout mice exhibit increased voluntary alcohol consumption and seeking behaviors, suggesting that the receptor plays an inhibitory role in the drive to consume alcohol.[3][4] Conversely, activation of GPR88 with agonists has been shown to reduce alcohol intake and seeking in various animal models.[5][6][7]
This document provides detailed application notes and protocols for utilizing GPR88 agonists, with a focus on the conceptual application of a tool compound like Gpr88-IN-1, in preclinical animal models of alcoholism. The information is based on published studies involving GPR88 agonists such as RTI-13951-33 and RTI-122, which serve as surrogates for this compound in the context of these protocols.
GPR88 Signaling Pathway
GPR88 functions as an inhibitory G protein-coupled receptor. It primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC). This action reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes, including neuronal excitability and synaptic plasticity. The dampening of cAMP signaling is thought to be a primary mechanism through which GPR88 exerts its effects on neuronal function and behavior.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of GPR88 modulation in animal models of alcoholism.
Table 1: Effect of Gpr88 Knockout on Voluntary Alcohol Consumption
| Paradigm | Genotype | Alcohol Intake (g/kg/24h) | Water Intake (ml/24h) | Reference |
| 10% Alcohol Continuous Two-Bottle Choice | Gpr88 +/+ | ~4.5 | ~5.0 | [4] |
| Gpr88 -/- | ~6.3 (+39.9%) | ~5.0 | [4] | |
| 20% Alcohol Intermittent Two-Bottle Choice | Gpr88 +/+ | ~7.5 | Not Reported | [4] |
| Gpr88 -/- | ~12.2 (+63.3%) | Not Reported | [4] |
Table 2: Effect of GPR88 Agonist (RTI-13951-33) on Alcohol-Related Behaviors
| Paradigm | Animal Model | Treatment | Effect on Alcohol Intake/Behavior | Reference |
| Intermittent Access Two-Bottle Choice (20% Alcohol) | C57BL/6J Mice | RTI-13951-33 (30 mg/kg, IP) | Significant reduction in alcohol intake | [5][6] |
| Gpr88 -/- Mice | RTI-13951-33 (30 mg/kg, IP) | No effect on alcohol intake | [5][6] | |
| Drinking-in-the-Dark (20% Alcohol) | C57BL/6J Mice | RTI-13951-33 (30 mg/kg, IP) | Significant reduction in binge-like drinking | [5][6] |
| Gpr88 -/- Mice | RTI-13951-33 (30 mg/kg, IP) | No effect on binge-like drinking | [5][6] | |
| Alcohol Self-Administration | C57BL/6J Mice | RTI-13951-33 | Decreased nose-pokes, licks, and bursts of licks | [5][6] |
| Conditioned Place Preference (CPP) for Alcohol | C57BL/6J Mice | RTI-13951-33 (30 mg/kg, IP) | Reduced expression of alcohol-induced CPP | [5][6][8] |
| Alcohol Self-Administration | Rats | RTI-13951-33 | Dose-dependent reduction in alcohol self-administration | [7] |
Table 3: Effect of GPR88 Agonist (RTI-122) on Alcohol-Related Behaviors
| Paradigm | Animal Model | Treatment | Effect on Alcohol Intake/Behavior | Reference |
| Intermittent Access Two-Bottle Choice (20% Alcohol) | Wild-Type Mice | RTI-122 (10 mg/kg & 20 mg/kg, IP) | Significant reduction in alcohol intake at 4h and 24h | [9][10] |
| Gpr88 -/- Mice | RTI-122 (10 mg/kg & 20 mg/kg, IP) | No reduction in alcohol intake | [9][10] | |
| Operant Alcohol Self-Administration | Rats | RTI-122 | Dose-dependent reduction in alcohol self-administration | [9] |
| Progressive Ratio Responding for Alcohol | Rats | RTI-122 (5 & 10 mg/kg) | Lowered breakpoints, indicating reduced motivation | [10] |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the efficacy of GPR88 agonists in animal models of alcoholism.
Protocol 1: Intermittent Access to 20% Ethanol Two-Bottle Choice (IA-2BC)
This protocol is designed to induce high levels of voluntary alcohol consumption in rodents, modeling excessive or binge-like drinking.
Materials:
-
Standard mouse cages
-
Two drinking bottles per cage (with sipper tubes)
-
20% (v/v) ethanol solution
-
Tap water
-
This compound (or other GPR88 agonist)
-
Vehicle solution (e.g., sterile 0.9% saline)
-
Animal scale
Procedure:
-
Animal Housing and Acclimation:
-
Individually house male C57BL/6J mice.
-
Allow mice to acclimate to the housing conditions for at least one week with ad libitum access to food and water.
-
-
Induction of High Alcohol Consumption:
-
For 8 weeks, provide mice with 24-hour concurrent access to one bottle of 20% ethanol and one bottle of water on Mondays, Wednesdays, and Fridays.[5]
-
On the intervening days (Tuesdays, Thursdays, Saturdays, and Sundays), provide access to two bottles of water.
-
Monitor the body weight and fluid consumption of the animals regularly. The position of the ethanol and water bottles should be alternated to avoid side preference.
-
-
Drug Administration and Testing:
-
Once a stable baseline of alcohol intake is established, begin the drug testing phase.
-
On a designated drinking day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, IP) at a specific time before the drinking session begins (e.g., 30-60 minutes prior).[5][9]
-
Measure the amount of ethanol and water consumed at various time points (e.g., 4 and 24 hours) after the start of the session.
-
-
Data Analysis:
-
Calculate alcohol intake in g/kg of body weight.
-
Compare the alcohol and water intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Operant Alcohol Self-Administration
This protocol assesses the motivation and reinforcing properties of alcohol by requiring the animal to perform an action (e.g., a lever press or nose poke) to receive an alcohol reward.
Materials:
-
Operant conditioning chambers equipped with two levers (or nose-poke holes) and a liquid delivery system.
-
Ethanol solutions (e.g., 10% v/v)
-
Saccharin solutions (for fading procedure)
-
This compound
-
Vehicle solution
Procedure:
-
Acquisition of Alcohol Self-Administration:
-
Train animals (mice or rats) to self-administer alcohol in the operant chambers. A saccharin-fading procedure is often used to facilitate acquisition.[4]
-
Initially, animals are trained to press a lever for a solution containing both saccharin and a low concentration of alcohol.
-
Over successive training sessions, the concentration of saccharin is gradually decreased while the concentration of alcohol is increased until the animals are self-administering 10% ethanol.[4]
-
-
Fixed Ratio (FR) Training:
-
Once the animals have acquired self-administration, they are trained on a fixed-ratio schedule of reinforcement (e.g., FR1, where one lever press results in one reward).
-
The ratio can be progressively increased (e.g., to FR3 or FR5) to increase the work required for a reward.[4]
-
-
Stable Baseline and Drug Testing:
-
Allow animals to achieve a stable baseline of responding for 10% ethanol.
-
Prior to a test session, administer this compound or vehicle.
-
Place the animal in the operant chamber and record the number of presses on the active (reward-delivering) and inactive levers, the number of licks, and the number of rewards earned over a set period (e.g., a 4-hour session).[6]
-
-
Data Analysis:
-
Compare the number of active and inactive lever presses, licks, and rewards between the drug-treated and vehicle-treated groups.
-
Protocol 3: Alcohol-Induced Conditioned Place Preference (CPP)
This paradigm is used to assess the rewarding properties of alcohol by measuring the animal's preference for an environment that has been paired with alcohol administration.
Materials:
-
A three-chamber CPP apparatus (two distinct conditioning chambers separated by a neutral starting chamber).
-
Ethanol solution (e.g., 1.8 g/kg)
-
Saline solution
-
This compound
-
Vehicle solution
Procedure:
-
Pre-Conditioning (Baseline Preference Test):
-
On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15 minutes).
-
Record the time spent in each of the two larger chambers to determine any initial preference. Animals with a strong unconditioned preference for one side are typically excluded.
-
-
Conditioning Phase (6 days):
-
This phase consists of alternating injections of alcohol and saline.
-
On alcohol conditioning days (e.g., days 2, 4, 6), administer alcohol (e.g., 1.8 g/kg, IP) and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30 minutes).[8]
-
On saline conditioning days (e.g., days 3, 5, 7), administer saline and confine the animal to the opposite chamber for the same duration. The pairing of a specific chamber with alcohol should be counterbalanced across animals.
-
-
Post-Conditioning (Expression Test):
-
On day 8, to test the expression of CPP, administer the vehicle or this compound (e.g., 30 mg/kg, IP) 30 minutes before the test.[8]
-
Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate a CPP score by subtracting the time spent in the alcohol-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning phase.
-
Compare the CPP scores between the vehicle-treated and this compound-treated groups. A reduction in the CPP score by the GPR88 agonist indicates a decrease in the rewarding effects of alcohol.[5][8]
-
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan peptide and G protein‐coupled receptor signalling in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Alcohol Seeking in Mice Lacking Gpr88 Involves Dysfunctional Mesocorticolimbic Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased alcohol seeking in mice lacking Gpr88 involves dysfunctional mesocorticolimbic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gpr88 Modulator Administration in Mice
These application notes provide detailed protocols for the administration of Gpr88 modulators in mice, aimed at researchers, scientists, and drug development professionals. The following sections outline common administration routes, vehicle formulations, and experimental workflows based on preclinical studies of GPR88 agonists. While a specific compound "Gpr88-IN-1" is not extensively documented in the available literature, the protocols described for other GPR88 modulators, such as RTI-13951-33 and Compound 19, serve as a valuable guide for in vivo studies.
Introduction to GPR88
The G-protein coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum of the brain.[1][2] Its strategic location in brain regions associated with motor control, cognition, and reward processing has made it a significant target for the development of therapeutics for central nervous system (CNS) disorders.[1][3] Preclinical studies involving GPR88 knockout mice have highlighted its role in modulating dopamine signaling and its implication in conditions like Parkinson's disease, schizophrenia, and addiction.[4] The development of small molecule agonists and the exploration of their effects in vivo have been crucial in understanding the therapeutic potential of targeting GPR88.[1][3][5]
Administration Routes and Considerations
The choice of administration route for GPR88 modulators in mice is critical for achieving desired systemic exposure and central nervous system penetration. The most commonly documented routes in preclinical studies are intraperitoneal (IP) and intracerebroventricular (ICV) injections.
Intraperitoneal (IP) Injection: This is a common systemic administration route that offers good absorption into the bloodstream. For GPR88 modulators intended for CNS action, brain penetrance is a key factor. Compounds like RTI-13951-33 have been shown to be brain-penetrant following IP administration.[5]
Intracerebroventricular (ICV) Injection: This route involves direct administration into the cerebral ventricles, bypassing the blood-brain barrier. It is often used to study the direct central effects of a compound, especially for those with poor brain permeability.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration of GPR88 agonists in mice as reported in the literature.
Table 1: Intraperitoneal (IP) Administration of GPR88 Agonists
| Compound | Dose Range (mg/kg) | Vehicle | Species | Key Findings | Reference |
| RTI-13951-33 | 10 and 20 | Not specified | Rats | Significantly reduced alcohol self-administration and intake. | [1][5] |
| Morphine | 5 | Saline | Mice | Used in locomotor sensitization studies in Gpr88 knockout mice. | [6][7] |
| Morphine | 30 | Saline | Mice | Used in studies of pharmacological withdrawal in Gpr88 knockout mice. | [6][7] |
Table 2: Intracerebroventricular (ICV) Administration of a GPR88 Agonist
| Compound | Dose (nmol) | Injection Volume (µl) | Vehicle | Species | Key Findings | Reference | |---|---|---|---|---|---| | Compound 19 | 10 | 5 | 0.9% Saline | Mice | Reduced morphine-induced locomotor activity. |[6][7] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of a GPR88 Modulator
This protocol is based on the methodology for administering brain-penetrant small molecules to rodents.
Materials:
-
GPR88 modulator (e.g., a this compound analog)
-
Appropriate vehicle (e.g., saline, DMSO/saline mixture, cyclodextrin-based formulation)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol
-
Mouse scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Dose Calculation:
-
Weigh the mouse to determine the exact body weight.
-
Calculate the volume of the drug solution to be injected based on the desired dose (in mg/kg) and the concentration of the drug solution. For example, for a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg. If the drug concentration is 1 mg/ml, you would inject 0.25 ml.
-
-
Drug Preparation:
-
Prepare the GPR88 modulator solution in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved. Sonication or gentle warming may be necessary for some compounds.
-
The final formulation should be sterile and isotonic if possible.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
-
Injection:
-
Wipe the injection site on the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the drug solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the mouse for any adverse reactions, such as distress or signs of toxicity, for a few hours post-injection.
-
Protocol 2: Intracerebroventricular (ICV) Cannula Implantation and Injection
This protocol describes the surgical implantation of a guide cannula for repeated ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Internal injection cannula
-
Hamilton syringe (10 µl)
-
GPR88 modulator solution in sterile saline
-
Analgesics and post-operative care supplies
Procedure:
Part A: Cannula Implantation Surgery
-
Anesthesia and Stereotaxic Mounting:
-
Anesthetize the mouse using isoflurane.
-
Mount the mouse in a stereotaxic frame, ensuring the head is level.
-
-
Surgical Site Preparation:
-
Shave the fur from the surgical area and clean with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
-
Cannula Implantation:
-
Identify the bregma and determine the stereotaxic coordinates for the lateral ventricle (a common target is -0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface).
-
Drill a small hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Post-operative Care:
-
Administer analgesics as prescribed.
-
Allow the mouse to recover for at least one week before any injections.
-
Part B: ICV Injection
-
Preparation:
-
Gently handle the mouse to minimize stress.
-
Remove the dummy cannula from the guide cannula.
-
Load the Hamilton syringe with the GPR88 modulator solution.
-
-
Injection:
-
Post-injection:
-
Gently remove the injection cannula and replace the dummy cannula.
-
Return the mouse to its home cage and monitor for behavioral changes.
-
Visualizations
Caption: GPR88 signaling pathway modulation.
Caption: Intraperitoneal injection workflow.
Caption: ICV administration workflow.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orphan receptor GPR88 as a potential therapeutic target for CNS disorders - an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
Application Note: Gpr88-IN-1 Protocol for cAMP Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum region of the brain.[1] It is implicated in a variety of behavioral functions, including mood, cognition, and motor control, making it an emerging therapeutic target for several central nervous system (CNS) disorders.[1] Pharmacological studies have demonstrated that GPR88 couples to Gαi/o proteins.[1] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Gpr88-IN-1 is a compound identified as an inhibitor of the GPR88 receptor and serves as a tool for investigating the receptor's function and its potential as a drug target.[2]
This document provides a detailed protocol for a cAMP functional assay to characterize the inhibitory activity of this compound. The assay is designed to measure the ability of this compound to antagonize the effect of a known GPR88 agonist.
Assay Principle
The GPR88 receptor's natural signaling pathway involves the inhibition of cAMP production. To measure this decrease effectively in a cell-based assay, intracellular cAMP levels are first artificially stimulated using Forskolin, a direct activator of adenylyl cyclase. A GPR88 agonist will then inhibit this Forskolin-stimulated cAMP production. The inhibitor, this compound, is expected to block the action of the agonist, thereby restoring cAMP levels. The potency of this compound is determined by measuring its ability to reverse the agonist-induced decrease in cAMP in a concentration-dependent manner, from which an IC₅₀ value can be calculated.
GPR88 Signaling Pathway
The following diagram illustrates the Gαi-coupled signaling cascade of the GPR88 receptor and the points of intervention for agonists, inhibitors, and Forskolin.
Quantitative Data Summary
To characterize an antagonist such as this compound, a potent and selective agonist is required to stimulate the receptor. The tables below summarize the potency (EC₅₀) of commonly used GPR88 agonists in cAMP assays. The IC₅₀ for this compound can be determined using the protocol provided herein.
Table 1: GPR88 Agonist Potency in cAMP Functional Assays
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| RTI-13951-33 | CHO (hGPR88) | LANCE cAMP | 25 | [1] |
| (1R,2R)-2-PCCA | HEK293 (hGPR88) | GloSensor cAMP | 603 | [1] |
| (1R,2R)-2-PCCA | CHO (hGPR88) | LANCE cAMP | 56 | [1] |
| 2-PCCA | HEK293 | - | 116 |[2] |
Table 2: GPR88 Inhibitor Potency (To Be Determined)
| Compound | Cell Line | Assay Type | IC₅₀ (nM) |
|---|
| this compound | CHO or HEK293 (hGPR88) | cAMP Functional Assay | To be determined experimentally |
Note: A specific IC₅₀ value for this compound in a cAMP functional assay is not currently available in the public scientific literature. The protocol below provides the methodology to determine this value.
Experimental Protocol
This protocol is designed for a 384-well plate format using a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based cAMP detection kit. It describes how to measure the inhibitory effect of this compound on GPR88 receptor activation by a reference agonist.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO).
-
Cell Culture Medium: DMEM/F12, 10% FBS, appropriate selection antibiotic (e.g., 10 µg/mL puromycin).
-
Assay Plate: White, opaque, 384-well, low-volume, tissue-culture treated plates.
-
Reagents:
-
This compound (Test Inhibitor)
-
RTI-13951-33 or other suitable GPR88 agonist (Reference Agonist)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP Detection Kit (e.g., HTRF, LANCE, GloSensor)
-
DMSO (for compound dilution)
-
Assay Workflow Diagram
Step-by-Step Procedure
Day 1: Cell Plating
-
Culture GPR88-expressing cells under standard conditions until they reach approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic dissociation buffer and perform a cell count.
-
Dilute the cell suspension in fresh culture medium to the desired seeding density (typically 2,000-10,000 cells/well, to be optimized).
-
Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Compound Addition and Cell Stimulation
-
Prepare this compound (Inhibitor): Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Then, dilute this series in assay buffer to achieve a 4X final concentration.
-
Prepare Controls (4X):
-
Basal Control: Assay buffer with corresponding DMSO concentration.
-
Forskolin Control (Max Signal): Assay buffer with Forskolin at the desired concentration (e.g., 3 µM).
-
Agonist Control (Min Signal): Assay buffer with Forskolin plus the reference agonist (e.g., RTI-13951-33) at a concentration that gives ~80% of its maximal effect (EC₈₀).
-
-
Add Inhibitor: Add 5 µL of the 4X this compound dilutions or 4X Basal control to the appropriate wells containing cells.
-
Add Agonist/Forskolin Mix: Add 5 µL of the 4X Agonist Control mix to the inhibitor-treated wells. Add 5 µL of the 4X Forskolin Control and 4X Basal Control to their respective wells. The final volume is now 20 µL.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature.
Day 2: Cell Lysis and cAMP Detection
-
Following the manufacturer's instructions for your chosen cAMP detection kit, prepare the lysis buffer and detection reagents.
-
Add the specified volume of the detection reagent mix (e.g., 10 µL + 10 µL of HTRF reagents) to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
Data Analysis
-
The raw data (e.g., ratio of emission at 665 nm / 620 nm for HTRF) is first normalized.
-
The signal from the "Agonist Control" wells (Forskolin + Agonist) is set as 0% activity, and the signal from the "Forskolin Control" wells (Forskolin only) is set as 100% activity.
-
Plot the normalized percent activity against the logarithm of the this compound concentration.
-
Fit the resulting concentration-response curve using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value for this compound.
This protocol provides a robust framework for characterizing the inhibitory activity of this compound and other potential antagonists at the GPR88 receptor, facilitating further research into its role in CNS disorders.
References
Application Notes and Protocols for Calcium Mobilization Assay with Gpr88-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing a calcium mobilization assay to characterize the inhibitory activity of Gpr88-IN-1 on the G protein-coupled receptor 88 (GPR88). GPR88 is an orphan GPCR predominantly expressed in the striatum and is a promising therapeutic target for central nervous system disorders.[1][2]
Introduction to GPR88 and Calcium Mobilization Assays
GPR88 is a Class A rhodopsin family orphan GPCR implicated in various neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[1] Its endogenous ligand is currently unknown, making the characterization of synthetic ligands crucial for understanding its function and for drug development.[1][3] GPR88 naturally couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][4]
Standard calcium mobilization assays are designed to detect the activation of Gαq-coupled GPCRs, which stimulate phospholipase C (PLC) to produce inositol trisphosphate (IP3). IP3 then triggers the release of calcium from intracellular stores.[5] Since GPR88 does not natively couple to Gαq, a direct measurement of calcium mobilization upon its activation is not feasible.[1][6] To overcome this, a common strategy is to co-express GPR88 with a promiscuous or chimeric G protein, such as Gαqi5, in a host cell line like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.[6][7][8] The Gαqi5 protein allows the Gαi/o-coupled GPR88 to redirect its signaling through the Gαq pathway, resulting in a measurable increase in intracellular calcium upon agonist stimulation.[6][7] This engineered cellular system provides a robust platform for high-throughput screening and characterization of GPR88 ligands, including agonists and antagonists/inhibitors like this compound.[6][7][8][9]
GPR88 Signaling Pathway Diagram
Caption: GPR88 signaling pathways.
Experimental Protocol: Characterization of this compound using a Calcium Mobilization Assay
This protocol details the steps to determine the inhibitory potency (IC50) of this compound by measuring its ability to block agonist-induced calcium mobilization in a stably transfected cell line co-expressing human GPR88 and the promiscuous Gαqi5 protein.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing human GPR88 and Gαqi5 (CHO-Gαqi5-GPR88).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage from cells (if required for the chosen cell line).[10][11]
-
GPR88 Agonist: (1R,2R)-2-PCCA or RTI-13951-33.
-
Test Compound: this compound.
-
Control Compounds: A known GPR88 antagonist (if available) and a vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.
Experimental Workflow Diagram
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Application Notes and Protocols: Measuring Gpr88-IN-1 Activity with a GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key region of the brain involved in motor control, cognition, and reward.[1][2][3] Its strategic location and involvement in various neurological processes have made it a promising therapeutic target for central nervous system disorders such as schizophrenia, Parkinson's disease, and addiction.[1][4] GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[4]
Gpr88-IN-1 is a known inhibitor of GPR88.[5] A robust method for quantifying the activity of such compounds is essential for drug discovery and development. The GTPγS binding assay is a widely used functional assay that directly measures the activation of G proteins, an early event in the GPCR signaling cascade.[6][7] This assay provides a valuable tool to determine the potency and efficacy of ligands like this compound.[6] This document provides detailed protocols and application notes for utilizing a GTPγS binding assay to characterize the inhibitory activity of this compound.
Principle of the GTPγS Binding Assay
The GTPγS binding assay measures the agonist-induced exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of a heterotrimeric G protein.[7] In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.[6] When a GPCR is activated by an agonist, it catalyzes the release of GDP from the Gα subunit, allowing [³⁵S]GTPγS to bind.[6][7] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, leading to an accumulation of radioactivity in the cell membranes.[6][7] This accumulated radioactivity is proportional to the level of G protein activation and can be measured.
For an inhibitor like this compound, its activity is determined by its ability to counteract the agonist-stimulated [³⁵S]GTPγS binding. The assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor.
GPR88 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of GPR88.
Caption: GPR88 signaling pathway.
Experimental Workflow
The general workflow for a [³⁵S]GTPγS binding assay to measure this compound activity is depicted below.
Caption: GTPγS binding assay workflow.
Experimental Protocols
This protocol is designed for a 96-well plate format. It is recommended to optimize assay conditions, such as membrane protein concentration and incubation time, for your specific system.
Materials and Reagents
-
Membranes: Crude membrane preparations from cells stably expressing human GPR88 or from rodent striatal tissue.
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determining non-specific binding.
-
GDP: Guanosine 5'-diphosphate.
-
GPR88 Agonist: e.g., 2-PCCA or RTI-13951-33.
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation Cocktail
-
96-well Filter Plates (e.g., GF/B filters)
-
Plate Scintillation Counter
Membrane Preparation
-
Cell Culture: Culture cells expressing GPR88 to confluency.
-
Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or sonicator.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membranes and store at -80°C until use.
[³⁵S]GTPγS Binding Assay Protocol
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of GPR88 agonist at a concentration that gives a submaximal but robust stimulation (e.g., its EC₈₀).
-
Prepare a solution of GDP in assay buffer (final concentration in the assay is typically 10-100 µM).
-
Prepare a solution of [³⁵S]GTPγS in assay buffer (final concentration is typically 0.05-0.1 nM).
-
Prepare a solution of unlabeled GTPγS for determining non-specific binding (final concentration 10 µM).
-
-
Assay Plate Setup (per well):
-
Total Binding: 25 µL assay buffer
-
Agonist-Stimulated Binding: 25 µL GPR88 agonist
-
Inhibitor Testing: 25 µL of this compound dilution + 25 µL GPR88 agonist
-
Non-specific Binding: 25 µL unlabeled GTPγS
-
-
Add Membranes: Add 50 µL of diluted membrane preparation (typically 5-20 µg of protein per well) to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the compounds and agonist to bind to the receptors.
-
Start the Reaction: Add 25 µL of the [³⁵S]GTPγS/GDP mixture to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the Reaction: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a plate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Agonist-stimulated Specific Binding = (Binding in the presence of agonist) - (Non-specific Binding).
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Binding with Inhibitor + Agonist) - Basal Binding] / [Agonist-stimulated Binding - Basal Binding])
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation
The following table provides an example of how to present the quantitative data for this compound obtained from a GTPγS binding assay.
| Compound | Assay Type | Parameter | Value (nM) | Emax (%) |
| This compound | [³⁵S]GTPγS Binding Assay | IC₅₀ | 150 | 95 |
| GPR88 Agonist | [³⁵S]GTPγS Binding Assay | EC₅₀ | 50 | 100 |
Note: The values presented in this table are for illustrative purposes only and may not represent the actual experimental data for this compound.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High Non-specific Binding | Insufficient washing | Increase the number of washes or the volume of wash buffer. |
| Filter plate not pre-soaked | Pre-soak the filter plate with wash buffer before filtration. | |
| Low Signal-to-Noise Ratio | Low receptor expression | Use a cell line with higher GPR88 expression or increase the amount of membrane protein per well. |
| Suboptimal assay conditions | Optimize Mg²⁺ and GDP concentrations, incubation time, and temperature. | |
| High Variability between Replicates | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent washing | Ensure consistent and rapid washing of all wells. |
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize the GTPγS binding assay for characterizing the activity of this compound and other potential modulators of the GPR88 receptor.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gpr88-IN-1 solubility issues and solutions
Welcome to the technical support center for Gpr88-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this GPR88 inhibitor in your research.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise when working with this compound, from solubility challenges to experimental setup.
Solubility and Solution Preparation
Question: I am having trouble dissolving this compound. What are the recommended solvents?
Answer: this compound is a hydrophobic compound with limited aqueous solubility. For in vitro experiments, the recommended primary solvent is dimethyl sulfoxide (DMSO).[1] For in vivo studies, specific formulations are required to ensure bioavailability and prevent precipitation.
Question: My this compound solution, prepared in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Answer: This is a common issue with hydrophobic compounds dissolved in DMSO. The abrupt change in solvent polarity upon addition to aqueous media can cause the compound to crash out of solution. Here are several strategies to mitigate this:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Increasing the final DMSO percentage can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or media. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Use of Pluronic F-68: Incorporating a small amount of Pluronic F-68, a non-ionic surfactant, in your final dilution step can help to maintain the compound in solution. A final concentration of 0.01-0.1% is often effective.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
Question: What are the recommended storage conditions for this compound solutions?
Answer: this compound powder is stable for years when stored at -20°C. Once dissolved in a solvent, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
In Vitro Assay Troubleshooting
Question: I am not observing any inhibition of GPR88 activity in my cAMP assay. What could be the issue?
Answer: Several factors could contribute to a lack of observed activity:
-
Compound Precipitation: As discussed above, ensure that this compound is fully dissolved in your assay medium. Visually inspect your wells for any signs of precipitation.
-
Cell Health: Confirm that your cells are healthy and that the GPR88 receptor is expressed and functional. High passage numbers can sometimes lead to a decrease in receptor expression.
-
Assay Sensitivity: The sensitivity of your cAMP assay may not be sufficient to detect subtle changes. Ensure your assay is properly validated with known GPR88 agonists and antagonists if available.
-
Incorrect Concentration Range: You may be using a concentration of this compound that is too low to elicit an inhibitory effect. Perform a dose-response experiment over a wide range of concentrations.
In Vivo Experiment Troubleshooting
Question: What is a suitable vehicle for in vivo administration of this compound?
Answer: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo use. A commonly used vehicle is a mixture of 10% DMSO and 90% Corn Oil.[2] Other potential formulations for compounds with low water solubility include combinations of DMSO, Tween 80, and saline.[1] It is crucial to ensure the final formulation is a clear solution or a fine, homogenous suspension.
Question: I am observing toxicity in my animal studies. Could the vehicle be the cause?
Answer: Yes, the vehicle itself can sometimes cause adverse effects. It is essential to include a vehicle-only control group in your in vivo experiments to distinguish between vehicle-related effects and compound-specific toxicity. High concentrations of DMSO or other solvents can be toxic.
Data Presentation: Solubility of this compound
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | ≥ 14.29 mg/mL (34.31 mM) | May require sonication and warming to 80°C for complete dissolution. Use of hygroscopic DMSO can impact solubility. | MedchemExpress |
| 10% DMSO / 90% Corn Oil | 1.43 mg/mL (3.43 mM) | A clear solution can be achieved with sonication. Recommended for in vivo use. | [2] |
| 10% DMSO / 5% Tween 80 / 85% Saline | Not specified | A common formulation for compounds with low water solubility. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, vortex the solution and/or sonicate in a water bath. Gentle warming (up to 80°C) can also be applied. d. Visually confirm that the compound is fully dissolved before use. e. Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: GPR88 Inhibition Assay using a cAMP Assay
This protocol is a general guideline for a cell-based cAMP assay to measure the inhibitory activity of this compound. Specific cell lines (e.g., HEK293 or CHO cells stably expressing GPR88) and cAMP assay kits will have their own detailed instructions.
-
Cell Plating: Seed GPR88-expressing cells in a 96-well or 384-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your assay buffer, ensuring the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a known GPR88 agonist (if available) or a general adenylyl cyclase activator like forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, FRET, or ELISA-based kits).
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1.43 mg/mL solution of this compound in a 10% DMSO / 90% Corn Oil vehicle.
-
Materials: this compound powder, anhydrous DMSO, sterile corn oil.
-
Procedure: a. Prepare a 14.3 mg/mL stock solution of this compound in anhydrous DMSO as described in Protocol 1. b. In a sterile tube, add 100 µL of the 14.3 mg/mL this compound DMSO stock solution. c. Add 900 µL of sterile corn oil to the tube. d. Mix thoroughly by vortexing and sonication until a clear solution is obtained. e. This formulation should be prepared fresh on the day of use.
Visualizations
GPR88 Signaling Pathway
Caption: GPR88 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vitro GPR88 Inhibition Assay
Caption: Workflow for an in vitro GPR88 inhibition cAMP assay.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting logic for this compound precipitation issues.
References
Gpr88-IN-1 Technical Support Center: Ensuring Stability in Your Experiments
Welcome to the technical support center for Gpr88-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a mixture of DMSO and corn oil can be used. A clear solution of 1.43 mg/mL can be achieved in a 10% DMSO and 90% corn oil mixture with the aid of ultrasonication[1][2].
Q2: How should I store this compound solutions to ensure stability?
A2: Proper storage is critical to prevent degradation of this compound. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month[1][2][3][4]. It is crucial to minimize freeze-thaw cycles to maintain the integrity of the compound[1][2][3].
Q3: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
A3: Currently, there is no publicly available data on the stability of this compound in aqueous solutions or specific cell culture media over time. As with many small molecules, precipitation and degradation can be a concern in aqueous environments. We recommend preparing fresh dilutions in your experimental buffer from a DMSO stock solution immediately before use. For longer-term experiments, it is advisable to perform a stability assessment under your specific experimental conditions.
Q4: What is the known signaling pathway of GPR88?
A4: GPR88 is an orphan G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Activation of GPR88 inhibits adenylyl cyclase, which in turn leads to a reduction in intracellular cyclic AMP (cAMP) levels[5][6]. This pathway is believed to play a role in various central nervous system functions[5].
GPR88 Signaling Pathway
Caption: A diagram illustrating the GPR88 signaling cascade.
Troubleshooting Guide: this compound Stability and Precipitation
This guide provides a structured approach to troubleshooting common issues related to the stability of this compound in solution.
Problem 1: Precipitation observed after diluting DMSO stock in aqueous buffer.
| Potential Cause | Recommended Solution |
| Low aqueous solubility | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (note: ensure DMSO concentration is compatible with your assay). Use a formulating agent such as Tween 80 or solubilizing agents like SBE-β-CD, though their compatibility with your specific experiment must be verified[7]. |
| Buffer incompatibility | Test the solubility of this compound in different buffers. pH can significantly impact the solubility of small molecules. |
| Temperature shock | Allow the DMSO stock solution to equilibrate to room temperature before diluting it in a buffer that is also at room temperature. |
Problem 2: Loss of compound activity over the course of an experiment.
| Potential Cause | Recommended Solution |
| Degradation in solution | Prepare fresh dilutions of this compound for each experiment. If the experiment is long, consider adding the compound at multiple time points. Perform a stability study to determine the rate of degradation under your experimental conditions (see Experimental Protocol below). |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. Include a small amount of a non-ionic surfactant like Tween 20 (typically 0.01-0.05%) in your buffers, if compatible with your assay. |
| Light sensitivity | Protect solutions containing this compound from light, especially if experiments are conducted over extended periods. While specific data for this compound is unavailable, this is a common issue for organic small molecules. |
Experimental Protocol: Assessing this compound Stability in Solution
This protocol provides a general framework for determining the stability of this compound in your experimental buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound over time under specific experimental conditions (e.g., buffer composition, temperature, light exposure).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Experimental buffer (e.g., cell culture medium, assay buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with formic acid)[8][9]
-
Temperature-controlled incubator/shaker
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the experimental solution by diluting the DMSO stock into your experimental buffer to the final working concentration. Prepare enough volume for all time points.
-
Divide the experimental solution into separate aliquots for each time point and condition to be tested (e.g., 37°C in the dark, room temperature with light exposure).
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the experimental solution and analyze it by HPLC to determine the initial concentration. This will serve as your baseline.
-
Incubate the remaining aliquots under the desired experimental conditions.
-
Collect aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC.
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
-
Experimental Workflow and Troubleshooting Logic
Caption: A workflow for troubleshooting this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GPR | 714265-50-6 | Invivochem [invivochem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
troubleshooting Gpr88-IN-1 off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR88 modulators in their experiments. Given the current landscape of publicly available research, this guide focuses on general principles and troubleshooting strategies applicable to GPR88 agonists and antagonists, with specific examples drawn from known tool compounds.
Frequently Asked Questions (FAQs)
Q1: My GPR88 agonist is showing a weaker-than-expected effect on cAMP inhibition in my cell-based assay. What are the possible causes?
A1: A weaker-than-expected effect in a cAMP assay can stem from several factors:
-
Cell Line Variability: The expression level of GPR88 and the complement of G proteins (Gαi/o) can vary significantly between cell lines (e.g., HEK293, CHO). Ensure your chosen cell line expresses sufficient levels of GPR88 and the appropriate Gα subunit for coupling.
-
Assay Conditions: The concentration of forskolin or other adenylyl cyclase activators used to stimulate cAMP production can impact the observable inhibitory window of a GPR88 agonist. Titrate your activator to achieve a robust but not saturating signal.
-
Ligand Stability and Solubility: Ensure the GPR88 modulator is fully solubilized and has not degraded. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles if necessary.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation. Optimize your incubation times to capture the maximal inhibitory effect before significant desensitization occurs.
Q2: I am observing unexpected behavioral phenotypes in my in vivo studies that don't align with the known function of GPR88. Could this be due to off-target effects?
A2: Yes, unexpected behavioral phenotypes are a key indicator of potential off-target effects. GPR88 is highly expressed in the striatum and is known to modulate dopaminergic and glutamatergic neurotransmission.[1][2] However, off-target activities of GPR88 modulators could lead to confounding results. For instance, the early GPR88 agonist (±)-1 was reported to have significant off-target activity.[2]
To investigate this:
-
Dose-Response Curve: Establish a full dose-response curve for the observed phenotype. Off-target effects may occur at higher concentrations.
-
Control Compounds: Include a structurally related but inactive compound as a negative control.
-
Gpr88 Knockout/Knockdown Animals: The most definitive way to confirm an on-target effect is to test the compound in Gpr88 knockout or knockdown animals. The phenotype should be absent in these animals.[2][3][4][5][6][7][8][9]
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Target Profiling: If available, perform a broad off-target screening panel to identify potential interactions with other receptors, channels, or enzymes.
Q3: My results from a β-arrestin recruitment assay are inconsistent with my G protein signaling data for a GPR88 agonist. Why might this be?
A3: Discrepancies between G protein signaling and β-arrestin recruitment are a hallmark of biased agonism. However, in the context of GPR88, it's important to consider its known interactions. GPR88 has been shown to inhibit β-arrestin recruitment to other GPCRs, such as the µ-opioid receptor.[3][5] It is possible that your GPR88 modulator influences the recruitment of β-arrestin to GPR88 itself in a non-canonical way or that the observed effect is a downstream consequence of GPR88's interaction with other receptors.
Troubleshooting Steps:
-
Receptor Expression Levels: The relative expression levels of GPR88 and the interacting receptor can influence the outcome.[3][5]
-
Cellular Background: The signaling machinery present in your chosen cell line can affect the ability of GPR88 to engage with the β-arrestin pathway.
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Ligand-Specific Effects: Different GPR88 agonists may have varying degrees of biased signaling.
Troubleshooting Guides
Guide 1: Unexpected Results in Locomotor Activity Studies
Issue: Administration of a GPR88 agonist leads to an unexpected increase in locomotor activity, contrary to the expected dampening effect on motor function.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-target activity on dopamine receptors | 1. Perform in vitro binding or functional assays to assess the compound's activity at dopamine D1 and D2 receptors.[6][10] 2. Co-administer selective dopamine receptor antagonists to see if the unexpected locomotor effect is blocked. |
| Metabolite activity | 1. Characterize the major metabolites of your compound. 2. Synthesize and test the activity of the major metabolites in both in vitro and in vivo assays. |
| Complex interaction with striatal circuits | 1. GPR88 is expressed in both direct and indirect pathway medium spiny neurons (MSNs).[2][6][8] The net effect on locomotion can be complex. 2. Consider using cell-type-specific Gpr88 knockout mice to dissect the contribution of each pathway to the observed phenotype.[6][8] |
Guide 2: Inconsistent Data from In Vitro and In Vivo Experiments
Issue: A potent GPR88 agonist identified in a cell-based cAMP assay shows limited or no efficacy in a behavioral model of anxiety.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor pharmacokinetic properties | 1. Assess the compound's brain penetrance (e.g., measure brain-to-plasma ratio). Poor blood-brain barrier penetration is a known issue for some GPR88 modulators.[10] 2. Determine the compound's metabolic stability in liver microsomes. |
| P-glycoprotein (P-gp) substrate | 1. The early GPR88 agonist, (±)-1, was identified as a P-gp substrate, limiting its brain exposure.[2] 2. Perform an in vitro P-gp substrate assay. If it is a substrate, co-administration with a P-gp inhibitor in preclinical models could be explored, though this is not a viable long-term strategy. |
| Lack of engagement with the relevant neural circuit | 1. GPR88's role in anxiety is complex and may be mediated by specific neuronal populations.[2] 2. Confirm target engagement in the brain using techniques like positron emission tomography (PET) if a suitable radioligand is available, or ex vivo receptor occupancy studies. |
Quantitative Data Summary
The following table summarizes the potency of some known GPR88 agonists. Note that assay conditions can influence these values.
| Compound | Assay Type | Cell Line | EC50 | Reference |
| (±)-1 (2-PCCA) | cAMP Inhibition | HEK293T/GPR88 | 877 nM | [2] |
| (1R,2R)-isomer of 2-PCCA | cAMP Inhibition | HEK293T/GPR88 | 373 nM | [2] |
| 2-PCCA | cAMP Inhibition | HEK293 | 116 nM | [1] |
| RTI-13951-33 | cAMP Inhibition | Not Specified | 25 nM | [1] |
| GPR88 agonist 2 (compound 53) | cAMP Inhibition | Not Specified | 14 µM | [1] |
| GPR88 agonist 3 (compound 20) | cAMP Inhibition | Not Specified | 204 nM | [1] |
| RTI-122 | cAMP Inhibition | Not Specified | 11 nM | [1] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is a generalized procedure for measuring GPR88 agonist-induced inhibition of cAMP production in a heterologous expression system.
-
Cell Culture and Transfection:
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Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
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Transfect cells with a GPR88 expression vector using a suitable transfection reagent.
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Allow cells to express the receptor for 24-48 hours.
-
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cAMP Assay:
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Plate the transfected cells in a 96-well plate.
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Pre-treat cells with the GPR88 agonist at various concentrations for 15-30 minutes.
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Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) for 15-30 minutes to induce cAMP production.
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Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
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Normalize the data to the forskolin-only treated wells (100% stimulation) and basal levels (0% stimulation).
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Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vivo Locomotor Activity Assessment
This protocol describes a general method for assessing the effect of a GPR88 modulator on spontaneous locomotor activity in mice.
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Animals:
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Use adult male or female C57BL/6J mice.
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Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
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Drug Administration:
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Administer the GPR88 modulator or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
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Allow for a pre-treatment period based on the compound's expected pharmacokinetics.
-
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Locomotor Activity Monitoring:
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Place the mice individually into open-field arenas equipped with infrared beams to automatically track movement.
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Record locomotor activity (e.g., total distance traveled, stereotypy counts) for a defined period (e.g., 60 minutes).
-
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Data Analysis:
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Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
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Compare the total activity between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Visualizations
Caption: GPR88's canonical Gαi/o signaling and its inhibitory interactions with other GPCRs.
Caption: A logical workflow for troubleshooting unexpected in vivo results with a GPR88 modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 4. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR88 in D1R-Type and D2R-Type Medium Spiny Neurons Differentially Regulates Affective and Motor Behavior | eNeuro [eneuro.org]
- 9. researchgate.net [researchgate.net]
- 10. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Gpr88-IN-1 In Vivo Formulation and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of Gpr88-IN-1 for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, a concentration of 14.29 mg/mL (34.31 mM) can be achieved in DMSO, potentially requiring ultrasonication and warming to 80°C.[1][2] It is important to use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO, which can significantly impact solubility.[1][2]
Q2: How should I store this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][3]
Q3: Are there any established in vivo formulations for this compound?
A3: While there are no specific, peer-reviewed published formulations for this compound, several vehicle formulations are commonly used for compounds with low water solubility and can be adapted for in vivo administration. These formulations typically involve a multi-component system to ensure the compound remains in solution or suspension for injection.
Q4: What are some example vehicle formulations for compounds like this compound?
A4: Based on common practices for poorly soluble compounds, here are a few starting points for formulation development. It is crucial to perform small-scale pilot tests to determine the optimal formulation for your specific experimental needs.
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Formulation 1 (Suspension): Suspend in 0.5% carboxymethylcellulose (CMC) in saline.
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Formulation 2 (Solution/Suspension): A mixture of DMSO, Tween 80, and saline. A common ratio is 10% DMSO, 5% Tween 80, and 85% saline.[4]
-
Formulation 3 (Solution/Suspension): A combination of DMSO and corn oil, for example, in a 10:90 ratio.[4]
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Formulation 4 (Multi-component solution): A vehicle composed of DMSO, PEG300, Tween 80, and water.[5]
Q5: What is the known signaling pathway for GPR88?
A5: GPR88 is an orphan G protein-coupled receptor (GPCR) that couples to Gαi/o proteins.[6][7] Activation of GPR88 leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[6][7] This signaling cascade suggests that GPR88 plays an inhibitory role in the central nervous system.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon addition of aqueous solution. | This compound has low aqueous solubility. The addition of saline or water can cause the compound to crash out of the initial DMSO solution. | - Increase the percentage of co-solvents such as PEG300 or solubilizing agents like Tween 80 in the final formulation.- Prepare the formulation fresh before each use and maintain it at room temperature or slightly warmed (if stability allows) to keep the compound in solution.- Consider using a suspension-based formulation with a suspending agent like CMC. |
| Visible signs of toxicity or distress in animals after injection (e.g., lethargy, ruffled fur). | The vehicle itself, particularly at high concentrations of DMSO, can be toxic to animals. | - Reduce the concentration of DMSO in the final formulation to the lowest possible level required for solubility (ideally <10%).- Conduct a vehicle-only control group to assess the tolerability of the formulation.- Consider alternative, less toxic solubilizing agents or vehicles if toxicity persists. |
| High variability in experimental results between animals. | Inconsistent dosing due to compound precipitation or uneven suspension. | - Ensure the formulation is homogenous before each injection by vortexing or sonicating the solution/suspension.- Prepare a fresh batch of the formulation for each experiment to avoid potential degradation or changes in solubility over time.- If using a suspension, ensure consistent particle size. |
| Lack of expected biological effect. | - Poor bioavailability due to the formulation.- Inappropriate route of administration.- Insufficient dosage. | - Optimize the formulation to improve solubility and absorption.- While intraperitoneal (IP) and subcutaneous (SC) injections are common, consider the target tissue and whether a more direct route, such as intracerebroventricular (ICV) injection, might be necessary for central nervous system targets, as has been used for other GPR88 modulators.[8]- Perform a dose-response study to determine the optimal effective dose. For reference, GPR88 agonists have been administered to mice at doses ranging from 20-60 mg/kg (IP).[7] |
Quantitative Data from GPR88 Modulator Studies
The following tables summarize quantitative data from in vivo studies of GPR88 agonists, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Dosing of GPR88 Agonists in Rodents
| Compound | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| RTI-13951-33 | Mouse | Intraperitoneal (IP) | 20 - 60 mg/kg | Reduced locomotor activity at 30 and 60 mg/kg. | [7] |
| Compound 19 | Mouse | Intracerebroventricular (ICV) | 10 nmoles | Inhibited morphine-induced locomotion. | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation (Example)
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Prepare a Stock Solution: Dissolve the required amount of this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming and sonication may be required to fully dissolve the compound.
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Prepare the Vehicle: In a separate sterile tube, prepare the vehicle. For a final formulation of 10% DMSO, 5% Tween 80, and 85% saline, first mix the Tween 80 with the saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to ensure rapid and even mixing. This should be done fresh before each experiment.
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Administration: Administer the formulation to the animals at the desired dose via the chosen route of administration (e.g., IP injection).
Visualizations
Caption: GPR88 signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GPR | 714265-50-6 | Invivochem [invivochem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
interpreting unexpected results with Gpr88-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gpr88-IN-1, a novel inhibitor of the G-protein coupled receptor 88 (GPR88). The information provided is based on the known biological functions of GPR88 and is intended to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: this compound is designed to be an inhibitor of the GPR88 receptor. GPR88 is an orphan GPCR that couples to Gαi/o proteins.[1][2] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Therefore, this compound is expected to block this signaling pathway, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels compared to the basal GPR88-active state.
Q2: In which experimental systems can I expect to see an effect of this compound?
A2: GPR88 is predominantly expressed in the striatum, a key region for motor control and cognitive functions.[1][3][4] It is also found at lower levels in other brain regions like the cerebral cortex and amygdala.[1][3] Therefore, effects of this compound are most likely to be observed in experimental systems involving these tissues or cell lines endogenously expressing or engineered to express GPR88.
Q3: What are the known off-target effects of GPR88 ligands?
A3: While specific off-target effects for this compound are not publicly documented, some GPR88 agonists have been reported to have off-target activities. For example, the agonist 2-PCCA was found to have significant off-target activity in [35S]-GTPγS binding assays using brain membranes from Gpr88 knockout mice.[1] It is crucial to perform appropriate control experiments to rule out off-target effects of this compound in your system.
Troubleshooting Unexpected Results
Issue 1: No observable effect of this compound in a cAMP assay.
Possible Cause & Troubleshooting Steps:
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Low or Absent GPR88 Expression:
-
Verification: Confirm GPR88 expression in your cell line or tissue preparation using RT-qPCR or Western blot.
-
Solution: Use a cell line with confirmed high-level GPR88 expression or a system with induced GPR88 expression.
-
-
Suboptimal Assay Conditions:
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Verification: Review your cAMP assay protocol, including cell density, incubation times, and concentration of adenylyl cyclase activator (e.g., forskolin).
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Solution: Optimize assay conditions. Titrate the concentration of this compound over a wide range.
-
-
Compound Instability or Inactivity:
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Verification: Check the storage conditions and age of your this compound stock.
-
Solution: Prepare a fresh stock solution and verify its integrity if possible.
-
Issue 2: this compound shows an effect in wild-type animals but not in Gpr88 knockout animals, yet the observed phenotype is the opposite of what is expected from knockout studies.
Possible Cause & Troubleshooting Steps:
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Complex In Vivo Biology: GPR88 is known to interact with and modulate the signaling of other GPCRs, such as opioid and dopamine receptors.[1][4][5] The net effect of this compound in vivo may be a result of its influence on multiple signaling pathways, leading to a phenotype that is not a simple phenocopy of the knockout.
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Investigation: Examine the effect of this compound on the signaling of other relevant GPCRs in your system. For example, assess changes in dopamine or opioid receptor-mediated signaling in the presence of the inhibitor.
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Developmental vs. Acute Effects: The phenotype of a knockout animal is the result of a lifetime without the protein, which can lead to compensatory changes. An acute pharmacological inhibition with this compound will not be affected by these developmental compensations.
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Investigation: Compare the acute effects of this compound with the chronic effects of GPR88 knockdown using shRNA or siRNA.
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Issue 3: Inconsistent results in behavioral experiments.
Possible Cause & Troubleshooting Steps:
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Pharmacokinetics and Brain Penetrance: The effectiveness of this compound in vivo will depend on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier.
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Investigation: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the brain at the time of behavioral testing.
-
-
Dose-Response Relationship: The behavioral effects of this compound may follow a complex, non-linear dose-response curve.
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Solution: Test a wide range of doses to establish a clear dose-response relationship for the observed behavioral effect.
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Data Presentation
Table 1: Expected vs. Unexpected Results in a cAMP Assay
| Parameter | Expected Result with this compound | Unexpected Result | Possible Interpretation of Unexpected Result |
| Basal cAMP Level | Increase or no change | Decrease | This compound may have agonist activity at another Gαs-coupled receptor. |
| Forskolin-stimulated cAMP Level | Potentiation of forskolin effect | Inhibition of forskolin effect | Off-target inhibition of adenylyl cyclase or activation of another Gαi-coupled receptor. |
| EC50 of a GPR88 Agonist | Rightward shift (increase) | No change or leftward shift | This compound may be a non-competitive inhibitor or have complex allosteric effects. |
Table 2: Expected vs. Unexpected In Vivo Phenotypes Based on Gpr88 Knockout (KO) Studies
| Phenotype in Gpr88 KO Mice | Expected Phenotype with this compound | Unexpected Phenotype | Possible Interpretation of Unexpected Phenotype |
| Hyperactivity[1] | Increased locomotor activity | Decreased or no change in locomotor activity | Off-target sedative effects; complex circuit-level effects not captured by the knockout model. |
| Reduced Anxiety[1] | Anxiolytic-like effects | Anxiogenic-like effects or no change | Involvement of different brain regions or neuronal populations in the acute vs. chronic absence of GPR88 signaling. |
| Impaired Motor Learning[5] | Deficits in motor learning tasks | Improved motor learning | This compound may have cognitive-enhancing off-target effects. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to assess the effect of this compound on intracellular cAMP levels in a cell line expressing GPR88.
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Cell Culture: Plate HEK293 cells stably expressing human GPR88 in a 96-well plate at a density of 50,000 cells/well and culture overnight.
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Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known GPR88 agonist (e.g., 2-PCCA) and a non-specific adenylyl cyclase activator (e.g., forskolin).
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Assay:
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Wash the cells once with pre-warmed assay buffer.
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Add this compound at various concentrations and incubate for 15 minutes.
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Add a sub-maximal concentration of forskolin (to stimulate cAMP production) with or without a GPR88 agonist and incubate for a further 30 minutes.
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Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
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Data Analysis: Plot the cAMP concentration against the log of the inhibitor concentration to determine the IC50 of this compound.
Protocol 2: [35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins by GPCRs.
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Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing GPR88.
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Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
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Reaction:
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In a 96-well plate, add membrane preparation, [35S]-GTPγS, and various concentrations of this compound.
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To determine agonist-stimulated binding, add a known GPR88 agonist.
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Incubate the reaction mixture at 30°C for 60 minutes.
-
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Termination and Measurement:
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Terminate the reaction by rapid filtration through a filter plate.
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Wash the filters with ice-cold buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
-
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Data Analysis: The inhibitory effect of this compound will be observed as a decrease in agonist-stimulated [35S]-GTPγS binding.
Visualizations
Caption: GPR88 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Gpr88-IN-1 Toxicity in Cell Lines
Disclaimer: Information regarding the specific toxicological profile of Gpr88-IN-1 is limited in publicly available scientific literature. This guide provides troubleshooting strategies and frequently asked questions based on general principles of small molecule inhibitor toxicity in cell culture and the known biology of the GPR88 receptor. Researchers are strongly encouraged to perform thorough dose-response and cytotoxicity assessments for this compound in their specific cell lines of interest.
Troubleshooting Guide: Addressing Common Issues with this compound
This guide is designed to help researchers identify and resolve common problems encountered when using this compound in cell culture.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of acute cell death (within 24 hours) at expected working concentrations. | 1. Off-target toxicity: this compound may be inhibiting other essential cellular targets. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Incorrect concentration: Calculation error or use of a concentration far exceeding the IC50 for GPR88 inhibition. | 1. Perform a dose-response curve: Determine the cytotoxic IC50 and compare it to the GPR88 inhibitory IC50. Aim for a therapeutic window where GPR88 is inhibited with minimal cytotoxicity. 2. Include a solvent control: Treat cells with the highest concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO). 3. Verify calculations and stock concentration: Double-check all calculations and consider having the stock solution concentration verified analytically. |
| Gradual decrease in cell viability over several days of treatment. | 1. On-target toxicity: Prolonged inhibition of GPR88 signaling may be detrimental to cell health in certain cell types. 2. Compound instability: this compound may be degrading in the culture medium over time, leading to the formation of toxic byproducts. 3. Accumulation of toxic metabolites: Cells may metabolize this compound into toxic compounds. | 1. Titrate down the concentration: Use the lowest effective concentration of this compound. 2. Consider intermittent dosing: Treat cells for a shorter duration or replace the medium with fresh, inhibitor-free medium after a certain period. 3. Refresh the medium and inhibitor: Change the culture medium and re-add fresh this compound every 24-48 hours. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell passage number, confluence, or overall health can affect their sensitivity to the inhibitor. 2. Inconsistent inhibitor preparation: Variations in dissolving and diluting the compound. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them at a standardized density for all experiments. Monitor cell health prior to treatment. 2. Prepare fresh stock solutions: Prepare fresh stock solutions of this compound regularly and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Unexpected morphological changes in cells (e.g., vacuolization, detachment, changes in shape). | 1. Specific off-target effects: The inhibitor may be interfering with specific cellular pathways, such as those involved in cytoskeletal dynamics or vesicular trafficking. 2. Cellular stress response: The observed changes may be a sign of a general stress response to a xenobiotic compound. | 1. Perform mechanism of toxicity studies: Use assays to investigate apoptosis (caspase activation, Annexin V staining), necrosis (LDH release), or other specific cellular stress pathways. 2. Lower the concentration: Determine if the morphological changes are dose-dependent and occur at concentrations above the GPR88 inhibitory IC50. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is described as an inhibitor of the G protein-coupled receptor 88 (GPR88).[1][2][3] GPR88 is an orphan GPCR, meaning its endogenous ligand is unknown.[4][5] It is highly expressed in the striatum region of the brain and is implicated in the regulation of various neurological processes.[4][5] GPR88 is known to couple to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] As an inhibitor, this compound is expected to block the constitutive or agonist-induced activity of GPR88, thereby preventing the downstream signaling cascade.
Q2: What is the known toxicity profile of this compound?
Currently, there is a lack of publicly available data on the specific cytotoxicity of this compound in different cell lines. Therefore, it is crucial for researchers to empirically determine the cytotoxic concentrations (e.g., CC50) in their experimental systems.
Experimental Design and Protocols
Q3: What are the recommended starting concentrations for this compound in a new cell line?
Without a known inhibitory IC50 value, a broad range of concentrations should be tested. A typical starting range for a novel small molecule inhibitor could be from 1 nM to 100 µM. It is advisable to perform a dose-response curve to determine both the efficacy of GPR88 inhibition (if a functional assay is available) and the cytotoxicity.
Q4: What control experiments should I include when assessing this compound toxicity?
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Untreated Control: Cells cultured in medium without any treatment.
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to distinguish compound toxicity from solvent effects.
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Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or a high concentration of a detergent for necrosis) to ensure the cytotoxicity assay is working correctly.
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Cell Line without GPR88 Expression (if available): Comparing the toxicity in a GPR88-expressing cell line versus a non-expressing or GPR88-knockout/knockdown cell line can help to distinguish between on-target and off-target toxicity.
Data Interpretation
Q5: How do I interpret the results of my cytotoxicity assays?
The primary goal is to establish a "therapeutic window" for your in vitro experiments. This is the concentration range where this compound effectively inhibits its target (GPR88) with minimal impact on cell viability. You should aim to use concentrations that are at or above the IC50 for GPR88 inhibition but well below the CC50 for cytotoxicity.
Q6: What if I observe cytotoxicity at concentrations required for GPR88 inhibition?
If the effective concentration of this compound is also cytotoxic, it may indicate:
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On-target toxicity: The function of GPR88 is essential for the survival of your cell line.
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Potent off-target effects: The inhibitor is acting on other critical cellular targets at similar concentrations.
In this scenario, you could try:
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Reducing the treatment duration.
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Using a lower, non-toxic concentration in combination with another treatment.
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Searching for a more specific GPR88 inhibitor if one becomes available.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
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This compound
-
Cell line of interest
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Complete cell culture medium
-
96-well cell culture plates
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MTT solution (5 mg/mL in PBS)
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DMSO (for formazan solubilization)
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Multichannel pipette
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Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. Also, prepare a 2x vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions and controls to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
-
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a concentration near the CC50) and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Visualizations
Caption: Hypothetical GPR88 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound induced cytotoxicity.
References
Gpr88-IN-1 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Gpr88-IN-1, a known inhibitor of the G protein-coupled receptor 88 (GPR88).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at -80°C, which can maintain its stability for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] To ensure the integrity of the compound, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
Q2: What are the typical analytical methods used to confirm the identity and purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is typically employed. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for structural elucidation and confirmation. Fourier Transform Infrared Spectroscopy (FTIR) can also be used to confirm the presence of key functional groups.
Q3: What are common impurities that might be present in a sample of this compound?
A3: Potential impurities can include residual solvents from the synthesis and purification process, starting materials, reagents, and by-products of the chemical reactions. Degradation products may also be present if the compound has been stored improperly.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: To assess the stability of this compound in a specific experimental buffer or solvent, you can perform a time-course study. Incubate the compound in your solution at the desired temperature and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quality control and purity assessment of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Contamination of the solvent or sample. Degradation of the compound. | Use fresh, HPLC-grade solvents. Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for analysis. |
| Incorrect molecular weight observed in LC-MS | Formation of adducts (e.g., with sodium, potassium, or solvent molecules). Ionization issues. | Check for common adducts by looking for mass shifts (e.g., +22 for Na⁺, +38 for K⁺). Optimize the ionization source parameters (e.g., electrospray voltage, gas flow). |
| Poor peak shape in HPLC | Inappropriate mobile phase or column. Column overloading. | Optimize the mobile phase composition and pH. Use a different column chemistry if necessary. Reduce the injection volume or sample concentration. |
| Inconsistent results between experiments | Variability in sample preparation. Instrument instability. | Follow a standardized protocol for sample preparation. Ensure the analytical instrument is properly calibrated and maintained. Run a system suitability test before each analysis. |
Experimental Protocols
Below are detailed methodologies for key experiments in the quality control and purity assessment of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water.
-
Mobile Phase B: 0.1% FA (or TFA) in ACN.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or ACN).
-
Dilute the stock solution to a final concentration of 10-20 µg/mL with the initial mobile phase composition (e.g., 95% A / 5% B).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).
-
Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (as for HPLC)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Conditions: Use similar conditions as described in the HPLC protocol, but with a lower flow rate compatible with the MS instrument (e.g., 0.2-0.5 mL/min).
-
MS Conditions:
-
Ionization Mode: ESI positive or negative mode (depending on the compound's properties).
-
Mass Range: Scan a range that includes the expected molecular weight of this compound (e.g., 100-1000 m/z).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams visualize the GPR88 signaling pathway and a typical quality control workflow for this compound.
Figure 1: GPR88 Signaling Pathway Inhibition by this compound.
References
Validation & Comparative
The GPR88 Inhibitor Landscape: A Field Awaiting Cultivation
A comparative guide for researchers, scientists, and drug development professionals.
The orphan G protein-coupled receptor 88 (GPR88) has emerged as a compelling therapeutic target for a range of central nervous system disorders, given its predominant expression in the striatum and its role in modulating motor control, reward, and cognition.[1] Despite this interest, the development of pharmacological tools to probe GPR88 function has been notably one-sided. While a handful of agonists have been developed and characterized, the landscape of GPR88 inhibitors remains largely uncharted.
This guide aims to provide a comprehensive overview of the current state of GPR88 pharmacology. However, a significant challenge in this endeavor is the profound lack of publicly available experimental data for any compound definitively classified as a GPR88 inhibitor, including the commercially available molecule Gpr88-IN-1 . Searches of scientific literature and chemical databases have yielded no quantitative data regarding its potency, selectivity, or mechanism of action. Its mere listing as a "GPR88 inhibitor" by commercial vendors provides insufficient information for a meaningful scientific comparison.[2]
Consequently, this guide will pivot to a detailed comparison of the most well-characterized GPR88 agonists . These compounds currently represent the primary means by which researchers can pharmacologically modulate the GPR88 receptor. Understanding their properties is crucial for designing experiments to elucidate GPR88 function and for laying the groundwork for future inhibitor development.
GPR88 Signaling Pathway
GPR88 is known to couple to the Gαi/o family of G proteins. Upon activation by an agonist, GPR88 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in the striatum.[1]
Caption: GPR88 receptor signaling cascade.
Comparative Analysis of GPR88 Agonists
The following tables summarize the available quantitative data for the most prominent GPR88 agonists.
| Compound | Type | Assay | Potency (EC50) | Cell Line | Reference |
| RTI-122 | Agonist | cAMP | 11 nM | CHO | [3][4] |
| RTI-13951-33 | Agonist | cAMP | 25 nM | - | [5][6][7] |
| [35S]GTPγS | 535 nM | Mouse Striatal Membranes | [5][6] | ||
| BI-9508 | Agonist | Gi1 BRET | 47 nM (human) | HEK293 | [8][9][10] |
| Gi1 BRET | 94 nM (mouse) | HEK293 | [9] | ||
| 2-PCCA | Agonist | cAMP | 116 nM | HEK293 | [2][11][12] |
| (1R,2R)-2-PCCA | 603 nM | HEK293 | [2] | ||
| (1R,2R)-2-PCCA | 468 nM | CHO | [13] | ||
| (1R,2R)-2-PCCA | 3 nM | Cell-free | [2] |
Table 1: In Vitro Potency of GPR88 Agonists. This table compares the half-maximal effective concentrations (EC50) of various GPR88 agonists in different in vitro functional assays.
| Compound | Selectivity Information | Pharmacokinetic Properties | Reference |
| RTI-122 | - | Good metabolic stability (t1/2 = 5.8 h in mice) and brain penetrant. | [3][4] |
| RTI-13951-33 | No significant off-target activity at 38 GPCRs, ion channels, and transporters. Weak affinity for KOR, VMAT, and SERT. | Brain penetrant. In rats (10 mg/kg, i.p.), plasma t1/2 = 48 min, brain t1/2 = 87 min. | [5][6][14] |
| BI-9508 | No off-target effects in a SafetyScreen44 panel. | Good in vitro permeability (MDCK) and low efflux. Acceptable metabolic stability for acute rodent studies. High plasma protein binding (>98%). | [8][15] |
| 2-PCCA | - | Dose-dependently decreases locomotor activity in rats. | [11] |
Table 2: Selectivity and Pharmacokinetic Profile of GPR88 Agonists. This table provides an overview of the selectivity and in vivo characteristics of the compared GPR88 agonists.
Experimental Methodologies
The characterization of GPR88 agonists predominantly relies on in vitro functional assays that measure the consequences of Gαi/o activation, namely the inhibition of cAMP production or the binding of GTP to the Gα subunit.
cAMP Measurement Assays
These assays quantify the change in intracellular cAMP concentration following receptor activation. For GPR88, a Gαi/o-coupled receptor, agonist stimulation results in a decrease in cAMP levels, typically after an initial stimulation of adenylyl cyclase with forskolin.
Generalized Protocol:
-
Cell Culture: Cells stably or transiently expressing the GPR88 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with the GPR88 agonist at various concentrations.
-
Adenylyl Cyclase Stimulation: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of detection methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), luminescence-based biosensors (e.g., GloSensor), or AlphaScreen.
-
Data Analysis: The decrease in cAMP production in the presence of the agonist is measured, and EC50 values are calculated from the dose-response curves.
[³⁵S]GTPγS Binding Assay
This functional membrane-based assay directly measures the activation of G proteins by a GPCR. Agonist binding to the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the GPR88 receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP to ensure the G proteins are in an inactive state.
-
Incubation: Membranes are incubated with varying concentrations of the GPR88 agonist in the presence of [³⁵S]GTPγS.
-
Termination and Filtration: The binding reaction is stopped by rapid filtration through glass fiber filters, which separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is determined, and EC50 and Emax values are derived from concentration-response curves.[16][17]
Caption: Generalized workflow for GPR88 modulator characterization.
Conclusion and Future Directions
The study of GPR88 pharmacology is at a critical juncture. While the development of potent and selective agonists has provided invaluable tools to probe the receptor's function in vivo, the absence of well-characterized inhibitors represents a significant gap in the field. The commercially available "this compound" lacks the necessary public data to be considered a validated research tool.
The development of true GPR88 antagonists or inverse agonists is paramount for several reasons. Firstly, they would allow for a more nuanced dissection of GPR88's basal activity and its role in various physiological and pathological states. Secondly, they would be essential for validating GPR88 as a therapeutic target, as inhibiting its function may be beneficial in certain CNS disorders. Finally, the availability of high-affinity antagonists would greatly facilitate structural studies of the receptor, which could, in turn, accelerate the discovery of novel modulators. The research community eagerly awaits the disclosure of potent and selective GPR88 inhibitors to unlock the full therapeutic potential of targeting this intriguing orphan receptor.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. BI-9508 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 15. Probe BI-9508 | Chemical Probes Portal [chemicalprobes.org]
- 16. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Evaluating GPR88 Modulators: A Comparative Guide on Selectivity Profiling
For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic programs. This guide provides a framework for evaluating the selectivity profile of GPR88 modulators, with a specific focus on the publicly available data for GPR88 agonists.
A Note on Gpr88-IN-1: While listed by commercial vendors as a GPR88 inhibitor, there is a notable absence of publicly available experimental data detailing the selectivity profile, potency (e.g., IC50), or off-target effects of this compound.[1][2][3] The primary reference associated with this compound is a patent, WO2004054617, which does not provide the detailed biological characterization necessary for a comprehensive evaluation.[1][2][3][4] Therefore, a direct comparison with other agents is not feasible at this time.
Instead, this guide will use well-characterized GPR88 agonists as a benchmark to illustrate the data and methodologies required for a thorough selectivity assessment.
GPR88 Signaling Pathway
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum.[5] It is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action modulates the excitability of neurons, including glutamatergic and GABAergic pathways.[5]
Caption: GPR88 signaling cascade upon agonist binding.
Comparative Data for GPR88 Agonists
The following table summarizes the in vitro potency of several known GPR88 agonists. The half-maximal effective concentration (EC50) in a functional cAMP assay is a key metric for comparing the potency of these compounds.
| Compound Name | EC50 (cAMP Assay) | Key Characteristics |
| RTI-13951-33 | 25 nM[5][6] | Potent, selective, and brain-penetrant agonist.[5][6] |
| 2-PCCA | 116 nM (in HEK293 cells)[5] | A well-characterized GPR88 agonist.[5] |
| (1R,2R)-2-PCCA | 603 nM (in cell assay)[5] | A potent diastereomer of 2-PCCA.[5] |
| RTI-122 | 11 nM[5] | A potent and brain-penetrant agonist with good metabolic stability.[5] |
| GPR88 agonist 3 | 204 nM[5] | A GPR88 agonist for research in psychiatric and neurodegenerative disorders.[5] |
| GPR88 agonist 2 | 14 µM[5] | A potent and brain-penetrant agonist.[5] |
Experimental Protocols for Selectivity Profiling
A comprehensive evaluation of a GPR88 modulator's selectivity involves a combination of in vitro assays to determine its potency at the target receptor and its activity at a panel of other potential targets.
GPR88 Functional Assay (cAMP Measurement)
This assay determines the functional potency of a compound at the GPR88 receptor.
-
Principle: Since GPR88 is a Gαi/o-coupled receptor, its activation by an agonist leads to a decrease in intracellular cAMP levels.
-
Methodology:
-
HEK293 cells are engineered to stably express human GPR88.
-
The cells are treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.
-
The cells are then incubated with varying concentrations of the test compound.
-
The intracellular cAMP levels are measured using a detection kit, such as a GloSensor™ cAMP assay or a LANCE Ultra cAMP kit.
-
The EC50 value for agonists is determined by fitting a concentration-response curve to the data. For an antagonist or inhibitor like this compound, a similar setup would be used, but the compound would be tested for its ability to block the effect of a known agonist, yielding an IC50 value.
-
Off-Target Selectivity Screening
To ensure that the observed effects are due to the modulation of GPR88, it is crucial to screen the compound against a panel of other receptors, ion channels, and transporters.
-
Principle: The compound is tested for its ability to bind to or modulate the activity of a wide range of potential off-targets.
-
Methodology:
-
A broad panel of assays is used, often provided by commercial vendors (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
These panels typically include radioligand binding assays and functional assays for a diverse set of GPCRs, kinases, ion channels, and transporters.
-
RTI-13951-33, for example, was tested against 38 GPCRs, ion channels, and neurotransmitter transporters and showed no significant off-target activity.[4][6]
-
[³⁵S]GTPγS Binding Assay
This assay provides a measure of G protein activation upon receptor stimulation and can be used to confirm the mechanism of action.
-
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this activation.
-
Methodology:
-
Cell membranes are prepared from cells expressing GPR88 (e.g., HEK293-GPR88 cells) or from tissues with high GPR88 expression (e.g., mouse striatum).
-
The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.
-
To confirm specificity, the assay can be performed on membranes from GPR88 knockout mice, where an on-target agonist should show no activity.[1]
-
References
GPR88 Modulation in Knockout Models: A Comparative Guide to On-Target Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity of GPR88 modulators in wild-type versus GPR88 knockout models, supported by experimental data. This analysis is crucial for confirming the on-target effects of novel compounds targeting the GPR88 receptor.
While the specific compound "Gpr88-IN-1" is listed as a GPR88 inhibitor by commercial vendors, there is a notable absence of published scientific literature detailing its activity, particularly within GPR88 knockout models. To provide a valuable comparative guide, this document will focus on well-characterized GPR88 agonists, such as RTI-13951-33 and Compound 19, for which on-target activity has been validated through the use of GPR88 knockout mice. These models are indispensable tools for differentiating between specific receptor-mediated effects and potential off-target activities.
GPR88 Signaling and Function
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key brain region for motor control, cognition, and reward.[1][2] It is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1] Studies have shown that GPR88 can also modulate the signaling of other GPCRs, including opioid and dopamine receptors, suggesting a broader role as a regulator of neuronal function.[1][3]
The GPR88 Knockout Model Phenotype
The generation of GPR88 knockout (KO) mice has been instrumental in elucidating the receptor's physiological roles. These animals exhibit a range of behavioral and neurochemical alterations, providing a baseline against which the effects of GPR88 modulators can be assessed.
Key Phenotypes of GPR88 Knockout Mice:
-
Motor Abnormalities: GPR88 KO mice display hyperactivity, impaired motor coordination, and deficits in motor skill learning.[3][4]
-
Altered Anxiety and Impulsivity: Studies have reported decreased anxiety-like behaviors and increased impulsivity in these mice.[5]
-
Changes in Reward and Addiction Pathways: GPR88 deletion has been shown to impact reward-driven behaviors and the response to drugs of abuse, such as alcohol and morphine.[3][6][7]
-
Neurochemical Alterations: The absence of GPR88 leads to changes in striatal dopamine signaling and increased excitability of medium spiny neurons.[1][8]
Comparative Activity of GPR88 Agonists in Wild-Type vs. Knockout Models
The central premise of using GPR88 knockout models for drug validation is straightforward: a compound that specifically targets GPR88 should elicit a biological response in wild-type animals but have no effect in animals lacking the receptor.
GPR88 Agonist: RTI-13951-33
RTI-13951-33 is a potent and brain-penetrant GPR88 agonist that has been shown to reduce alcohol intake in rodents.[9] Studies using GPR88 knockout mice have been pivotal in confirming that this effect is mediated through its intended target.
Table 1: Effect of RTI-13951-33 on Alcohol Consumption
| Animal Model | Treatment | Effect on Alcohol Intake | Citation |
| Wild-Type Mice | RTI-13951-33 | Significant reduction | [6] |
| GPR88 KO Mice | RTI-13951-33 | No effect | [6] |
GPR88 Agonist: Compound 19
Compound 19 is another GPR88 agonist used in preclinical studies. Its on-target activity has been demonstrated in vitro and ex vivo using tissues from GPR88 knockout mice.
Table 2: G-protein Activation by Compound 19
| Tissue Preparation | Treatment | [35S]GTPγS Binding | Citation |
| Striatal membranes from Wild-Type Mice | Compound 19 | Increased binding | [10] |
| Striatal membranes from GPR88 KO Mice | Compound 19 | No response | [10] |
Experimental Protocols
Generation of GPR88 Knockout Mice
GPR88 knockout mice are typically generated using homologous recombination in embryonic stem cells to delete the Gpr88 gene. The successful knockout is confirmed by PCR genotyping and the absence of GPR88 mRNA and protein expression in the brain, particularly the striatum.
Behavioral Assays
-
Alcohol Self-Administration: Mice are trained to self-administer alcohol in operant chambers. Following stable responding, the effects of a GPR88 agonist (e.g., RTI-13951-33) are assessed in both wild-type and GPR88 KO mice. The number of lever presses for alcohol is the primary measure.
-
Locomotor Activity: Spontaneous locomotor activity is measured in an open-field arena. This is used to assess whether a compound has sedative or stimulant effects that could confound the results of other behavioral tests.
Biochemical Assays
-
[35S]GTPγS Binding Assay: This assay measures G protein activation in response to receptor stimulation. Striatal membranes from wild-type and GPR88 KO mice are incubated with a GPR88 agonist and [35S]GTPγS. The amount of bound radioactivity is quantified as a measure of G protein activation. The absence of a response in KO tissues confirms the agonist's specificity for GPR88.
Visualizing Workflows and Pathways
Experimental Workflow for Validating a GPR88 Agonist
Caption: Workflow for validating a GPR88 agonist.
GPR88 Signaling Pathway
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 10. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gpr88-IN-1 and RTI-13951-33: An Agonist Versus an Inhibitor for the Orphan Receptor GPR88
In the landscape of neuropharmacology, the orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising target for the treatment of various central nervous system disorders. Modulating the activity of this receptor, which is highly expressed in the striatum, offers a potential avenue for therapeutic intervention. This guide provides a comparative analysis of two molecular probes, Gpr88-IN-1 and RTI-13951-33, which are distinguished by their opposing mechanisms of action on GPR88. While RTI-13951-33 is a well-characterized agonist, this compound is described as an inhibitor, though public-domain experimental data for the latter is scarce.
At a Glance: Key Differences
The most critical distinction between this compound and RTI-13951-33 lies in their fundamental interaction with the GPR88 receptor. RTI-13951-33 is an agonist , meaning it binds to and activates the receptor. In contrast, this compound is classified as an inhibitor , suggesting it blocks the receptor's activity. This fundamental difference dictates their potential downstream effects and therapeutic applications.
GPR88 Signaling Pathway
GPR88 is known to couple to inhibitory G proteins (Gαi/o). Upon activation by an agonist, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is believed to underlie the receptor's role in modulating neuronal excitability.
Cross-Validation of GPR88 Modulator Activity: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro assays for the characterization of modulators targeting the orphan G protein-coupled receptor 88 (GPR88). While this guide focuses on the principles of cross-validation using well-characterized agonists, it is important to note that specific comparative data for the inhibitor Gpr88-IN-1 is not extensively available in the public domain. The methodologies and data presented herein serve as a framework for the rigorous evaluation of any novel GPR88 ligand.
GPR88, an orphan GPCR predominantly expressed in the striatum, is a promising therapeutic target for a range of neurological and psychiatric disorders.[1] The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Robust characterization of novel ligands targeting GPR88 requires a multi-assay approach to confirm their mechanism of action and potency. This guide outlines and compares the results from several key functional assays used in the study of GPR88 modulators.
Comparative Analysis of GPR88 Agonist Activity
To illustrate the importance of cross-validation, the following table summarizes the reported activities of well-characterized GPR88 agonists, 2-PCCA and RTI-13951-33, across different functional assays. The consistency of the data across these distinct methodologies strengthens the confidence in the pharmacological profile of these compounds.
| Compound | Assay Type | Principle | Cell Line/System | Readout | EC₅₀ (nM) | Reference |
| (1R,2R)-2-PCCA | GloSensor™ cAMP Assay | Bioluminescent sensor for real-time cAMP measurement | HEK293 expressing GPR88 | Luminescence | 603 | --INVALID-LINK-- |
| LANCE™ cAMP Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | CHO cells expressing GPR88 | TR-FRET Signal | 116 | [GPR88 | |
| Calcium Mobilization Assay | Gαqi5-coupled GPR88 activation leading to intracellular Ca²⁺ release | CHO-Gαqi5-GPR88 cells | Fluorescence | 468 | --INVALID-LINK-- | |
| RTI-13951-33 | LANCE™ cAMP Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | CHO cells expressing GPR88 | TR-FRET Signal | 25 | --INVALID-LINK-- |
| [³⁵S]GTPγS Binding Assay | Measures agonist-induced G protein activation | Mouse striatal membranes | Scintillation Counting | 535 | --INVALID-LINK-- |
GPR88 Signaling Pathway and Assay Principles
The activation of GPR88 by an agonist initiates a signaling cascade that can be monitored by various in vitro assays. Each assay interrogates a different step in this pathway, providing complementary information on the ligand's activity.
References
GPR88 Modulator Comparison: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Gpr88-IN-1 and alternative G protein-coupled receptor 88 (GPR88) modulators. Experimental data on the performance of these compounds are presented to support future research and development efforts.
GPR88 is an orphan G protein-coupled receptor predominantly expressed in the striatum, a key region of the brain involved in motor control, cognition, and reward.[1][2] Its role in modulating dopaminergic and glutamatergic signaling has made it an attractive target for the development of therapeutics for neuropsychiatric and neurodegenerative disorders.[1][3] This guide focuses on this compound, a known inhibitor, and compares it with several synthetic agonists.
Performance Comparison of GPR88 Modulators
While this compound is documented as an inhibitor of GPR88, publicly available quantitative dose-response data, such as an IC50 value, is currently limited. Its activity has been noted in the context of screening for compounds that block GPR88 activation.
In contrast, several GPR88 agonists have been characterized with specific potencies in functional assays. The following table summarizes the available quantitative data for these compounds.
| Compound | Modality | Assay Type | Cell Line | Potency (EC50) |
| This compound | Inhibitor | - | - | Data not available |
| 2-PCCA | Agonist | cAMP HTRF | - | 3.1 nM |
| cAMP Assay | HEK293T/GPR88 | 877 nM (racemate) | ||
| cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 911 nM (racemate), 603 nM ((1R,2R)-isomer) | ||
| cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 116 nM (racemate), 56 nM ((1R,2R)-isomer) | ||
| RTI-13951-33 | Agonist | cAMP Functional Assay | - | 25 nM[1] |
| RTI-122 | Agonist | TR-FRET cAMP Assay | CHO cells | 11 nM |
Experimental Methodologies
The evaluation of GPR88 modulator activity, whether for agonists or inhibitors, typically involves cell-based functional assays that measure the downstream consequences of GPR88 activation. As GPR88 couples to Gαi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
General Protocol for a GPR88 cAMP-based Functional Assay:
This protocol outlines a typical workflow for determining the dose-response relationship of a test compound on GPR88 activity.
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are commonly used.
-
Cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
For stable cell lines, cells are transfected with an expression vector containing the human GPR88 cDNA. Transient transfections can also be performed.
-
Cells are often co-transfected with a cAMP biosensor, such as GloSensor-22F or a FRET-based sensor.
2. Assay Preparation:
-
Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
The growth medium is then replaced with a serum-free medium or assay buffer.
3. Compound Treatment:
-
Test compounds (agonists or inhibitors) are serially diluted to a range of concentrations.
-
For agonist dose-response curves, cells are treated with varying concentrations of the agonist.
-
For inhibitor dose-response curves, cells are pre-incubated with varying concentrations of the inhibitor before being stimulated with a known GPR88 agonist at a fixed concentration (typically at its EC50 or EC80).
-
To induce cAMP production, cells are often stimulated with forskolin, an adenylyl cyclase activator.
4. Signal Detection:
-
The level of intracellular cAMP is measured using a plate reader. The detection method depends on the biosensor used (e.g., luminescence for GloSensor, fluorescence for FRET).
5. Data Analysis:
-
The raw data is normalized to a positive control (e.g., forskolin alone for agonist assays) and a negative control (vehicle).
-
Dose-response curves are generated by plotting the response against the log concentration of the test compound.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For inhibitors, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in GPR88 research, the following diagrams are provided.
References
Independent Verification of GPR88 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the inhibitory activity of putative GPR88 modulators, such as Gpr88-IN-1. Due to a scarcity of published data on GPR88 inhibitors, this document outlines the necessary experimental procedures and offers a comparative analysis against well-characterized GPR88 agonists.
Introduction to GPR88
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum region of the brain.[1][2] Its signaling is mediated through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action modulates neuronal excitability and has implicated GPR88 as a potential therapeutic target for central nervous system disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1] While several potent agonists have been developed and characterized, the landscape of GPR88 inhibitors remains largely unexplored in peer-reviewed literature.
Comparative Analysis of GPR88 Modulators
Currently, there is a significant disparity in the available data between GPR88 agonists and inhibitors. While compounds like this compound are commercially available and marketed as inhibitors, independent verification of their activity and potency is not readily found in scientific publications.[2] In contrast, a number of agonists have been extensively studied and their pharmacological profiles are well-documented.
The following table summarizes the inhibitory activity data for this compound as claimed by commercial suppliers, alongside independently verified data for well-known GPR88 agonists for comparative context.
| Compound Name | Modality | Reported IC50/EC50 | Assay Type | Data Source |
| This compound | Inhibitor | Data not available | Not specified | Commercial Supplier[2] |
| RTI-13951-33 | Agonist | 25 nM (EC50) | cAMP Functional Assay | Published Research[1][2] |
| (1R,2R)-2-PCCA | Agonist | 603 nM (EC50) | GloSensor cAMP Assay | Published Research[1][2] |
| RTI-122 | Agonist | 11 nM (EC50) | cAMP Assay | Published Research[2] |
GPR88 Signaling Pathway
The canonical signaling pathway for GPR88 involves its coupling to inhibitory G proteins (Gαi/o). Upon activation, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP. This decrease in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA), thereby modulating neuronal function.
Caption: GPR88 receptor signaling cascade.
Experimental Protocols for Verification of Inhibitory Activity
To independently verify the inhibitory activity of a compound like this compound, a functional assay is required. Given that GPR88 activation leads to a decrease in cAMP, an inhibitor's efficacy can be measured by its ability to counteract the effect of a known agonist.
cAMP Inhibition Assay (HTRF or GloSensor)
This is the most common method for assessing GPR88 activity. The assay measures changes in intracellular cAMP levels in response to receptor modulation.
Objective: To determine the IC50 value of a putative GPR88 inhibitor by measuring its ability to reverse the agonist-induced decrease in cAMP.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88.
-
A known GPR88 agonist (e.g., RTI-13951-33) to be used at its EC80 concentration.
-
The putative inhibitor (e.g., this compound) at various concentrations.
-
Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels.
-
A commercial cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or Promega GloSensor™-22F cAMP plasmid).
Procedure:
-
Cell Culture: Culture the GPR88-expressing cells in appropriate media and conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the inhibitor. Also, prepare a solution of the GPR88 agonist at its EC80 concentration and a solution of forskolin.
-
Assay Protocol: a. Pre-treat the cells with the varying concentrations of the inhibitor for a specified incubation period (e.g., 15-30 minutes). b. Add the GPR88 agonist (at EC80) to all wells except the negative control. c. Add forskolin to all wells to stimulate cAMP production. d. Incubate for a specified time (e.g., 30 minutes) at room temperature. e. Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions (e.g., by measuring the HTRF ratio or luminescence).
-
Data Analysis: a. Normalize the data to the positive (agonist + forskolin) and negative (forskolin only) controls. b. Plot the normalized response against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Calcium Mobilization Assay
This assay can be adapted for GPR88 by co-expressing a promiscuous G protein, such as Gαqi5, which couples the receptor to the calcium signaling pathway.[3][4]
Objective: To identify GPR88 antagonists by their ability to block agonist-induced calcium flux.
Materials:
-
CHO cells stably co-expressing GPR88 and a promiscuous G protein (e.g., Gαqi5).
-
A GPR88 agonist.
-
The putative inhibitor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Procedure:
-
Cell Culture and Plating: As described for the cAMP assay.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare solutions of the inhibitor and agonist.
-
FLIPR Assay: a. Place the cell plate into a Fluorescent Imaging Plate Reader (FLIPR). b. Add the inhibitor at various concentrations and incubate. c. Add the agonist and immediately measure the change in fluorescence, which corresponds to intracellular calcium mobilization.
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the inhibition of the agonist-induced calcium signal against the inhibitor concentration.
Experimental Workflow for Inhibitor Verification
The following diagram illustrates a typical workflow for the verification and characterization of a putative GPR88 inhibitor.
Caption: Workflow for GPR88 inhibitor validation.
Conclusion
The independent verification of the inhibitory activity of compounds such as this compound is crucial for advancing our understanding of GPR88 pharmacology. While the current literature is rich with data on GPR88 agonists, there is a clear need for the discovery and characterization of selective antagonists. The experimental protocols outlined in this guide provide a robust framework for researchers to validate putative GPR88 inhibitors and contribute valuable data to the field. Such efforts will be instrumental in unlocking the therapeutic potential of targeting GPR88.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Gpr88-IN-1
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical, direct-action safety and logistical information for the handling and disposal of Gpr88-IN-1, a potent inhibitor of the G protein-coupled receptor 88. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Appropriate personal protective equipment is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
A comprehensive summary of the required PPE for handling this compound is detailed in the table below. This equipment must be worn at all times when handling the compound, from initial receipt and storage to experimental use and final disposal.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Hand Protection | Nitrile rubber gloves | ASTM D6978 or EN374 | Prevents skin contact and absorption. |
| Eye & Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 or EN166 | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Varies by region | Minimizes inhalation of powder or aerosols. |
| Body Protection | Laboratory coat | --- | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key procedural steps.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The compound should be stored in a tightly sealed container. As a powder, store at -20°C.[1][2] If in a solvent, store at -80°C.[1][2]
-
Ensure the storage location is secure and accessible only to authorized personnel.
2. Weighing and Solution Preparation:
-
All weighing and handling of the solid compound should be conducted in a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
This compound is soluble in DMSO.[3] When preparing solutions, add the solvent to the solid slowly to avoid splashing. If necessary, sonication can be used to aid dissolution.[1][2]
3. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid material.
-
Avoid generating aerosols or mists.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper, empty vials) must be considered chemical waste.
-
Segregate this waste into a clearly labeled, sealed container designated for chemical waste.
2. Disposal Method:
-
Dispose of all this compound waste, including unused compound and contaminated materials, through a licensed professional waste disposal service.
-
Do not dispose of this material down the drain or in regular trash.
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.
PPE Selection Logic
The selection of appropriate PPE is based on the specific task being performed and the associated risk of exposure. The following diagram illustrates the decision-making process for PPE selection when working with this compound.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
